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  • Product: Methyl (3-aminophenyl)carbamate hydrochloride
  • CAS: 1242815-59-3

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profiling of Methyl (3-aminophenyl)carbamate Hydrochloride

The following technical guide details the physicochemical profiling and solubility behavior of Methyl (3-aminophenyl)carbamate hydrochloride , a critical intermediate in the synthesis of benzimidazole anthelmintics and n...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling and solubility behavior of Methyl (3-aminophenyl)carbamate hydrochloride , a critical intermediate in the synthesis of benzimidazole anthelmintics and novel pesticide derivatives.

[1]

Executive Summary

Methyl (3-aminophenyl)carbamate hydrochloride (CAS: Derived from 6464-98-8) represents a distinct class of anilinium salts where the ionic head group (


) competes with a semi-polar carbamate tail.[1] Understanding its solubility landscape is not merely a matter of data collection but a prerequisite for optimizing recrystallization yields , reaction kinetics , and purification workflows .[1]

This guide moves beyond static data points to provide a dynamic framework for solubility determination, theoretical prediction, and practical solvent selection in drug development pipelines.[1]

Physicochemical Profile & Theoretical Framework

Structural Analysis

The compound consists of a phenyl ring substituted at the meta position by a carbamate moiety (


) and an amine group protonated as a hydrochloride salt (

).[1]
  • Ionic Character: The anilinium chloride moiety dominates the solubility profile, mandating high dielectric constant solvents for dissolution.[1]

  • Hydrogen Bonding: The carbamate NH and Carbonyl O provide secondary H-bond donor/acceptor sites, enhancing solubility in protic solvents like methanol.[1]

  • Lattice Energy: As a hydrochloride salt, the crystal lattice energy is significantly higher than the free base, requiring substantial solvation energy to break the ionic interactions.[1]

Predicted Solubility Matrix (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle applied to ionic organic salts, we categorize solvents by their interaction capability.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)High dipole moment effectively solvates the cation; sulfoxide/amide oxygens stabilize the protonated amine.[1]
Polar Protic Water, MethanolHigh (>50 mg/mL)Strong H-bonding capability; high dielectric constant dissociates the ion pair.[1]
Lower Alcohols Ethanol, IsopropanolModerate (10–50 mg/mL)Reduced dielectric constant limits ion dissociation compared to methanol.[1]
Ethers/Esters THF, Ethyl AcetateLow (<5 mg/mL)Insufficient polarity to overcome crystal lattice energy of the salt.[1]
Non-Polar Hexane, Toluene, DCMInsoluble (<0.1 mg/mL)Lack of dipole/H-bonding capability results in immediate precipitation (Anti-solvent candidate).[1]

Experimental Protocol: Quantitative Solubility Determination

Reliable solubility data requires a self-validating protocol.[1] The following workflow utilizes a Saturation Shake-Flask Method coupled with Gravimetric Analysis (or HPLC if available).

Materials
  • Analyte: Methyl (3-aminophenyl)carbamate HCl (dried in vacuo at 40°C for 4h).

  • Solvents: HPLC Grade (Water, MeOH, EtOH, DMSO, DCM).[1]

  • Equipment: Thermomixer, 0.45 µm PTFE syringe filters, Analytical Balance (0.01 mg precision).

Step-by-Step Methodology

Phase A: Saturation

  • Preparation: Add excess solid (~100 mg) to 1.0 mL of the target solvent in a 2 mL HPLC vial.

  • Equilibration: Agitate at 1000 RPM at 25°C ± 0.5°C for 24 hours. Note: 24h ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of salts.[1]

  • Visual Check: Ensure undissolved solid remains. If clear, add more solid and repeat.[1]

Phase B: Filtration & Analysis (Gravimetric)

  • Filtration: Filter the supernatant through a pre-warmed 0.45 µm PTFE filter to remove undissolved solids.

  • Aliquot: Transfer exactly 0.500 mL of filtrate to a pre-weighed weighing boat (

    
    ).
    
  • Evaporation: Evaporate solvent in a vacuum oven at 40°C (or lyophilize for DMSO/Water) until constant weight is achieved.

  • Measurement: Weigh the dried residue (

    
    ).
    

Phase C: Calculation


[1]
Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate analytical method based on solvent volatility and expected solubility.

SolubilityWorkflow Start Start: Solubility Determination SolventCheck Is Solvent Non-Volatile? (e.g., DMSO, Water) Start->SolventCheck HighConc Expected Solubility > 10 mg/mL? SolventCheck->HighConc No (MeOH, DCM) Lyophilization Method C: Lyophilization (Freeze Dry -> Weigh) SolventCheck->Lyophilization Yes (DMSO, Water) HPLC Method A: HPLC-UV Assay (Dilute 100x -> Inject) HighConc->HPLC No (Trace Solubility) Gravimetric Method B: Gravimetric Analysis (Evaporate -> Weigh) HighConc->Gravimetric Yes (High Solubility)

Figure 1: Decision matrix for selecting the analytical method based on solvent properties and estimated solubility range.[1]

Thermodynamic Considerations & Recrystallization Strategy

For process chemists, the utility of solubility data lies in purification .[1] The high solubility of the HCl salt in methanol and its insolubility in ethyl acetate creates an ideal "Solvent/Anti-Solvent" system.[1]

The Van't Hoff Relationship

Solubility (


) typically increases with temperature according to the Van't Hoff equation:


[1]
  • Implication: A steep slope (high

    
    ) indicates that cooling crystallization will be highly efficient. Anilinium salts typically exhibit steep solubility curves in alcohols.
    
Recommended Recrystallization System

To purify Methyl (3-aminophenyl)carbamate HCl from reaction byproducts:

  • Dissolution: Dissolve crude solid in minimal boiling Methanol (or Ethanol/Water 95:5).

  • Filtration: Hot filtration to remove inorganic salts (e.g., NaCl).

  • Precipitation: Slowly add Ethyl Acetate or MTBE (Anti-solvent) until turbidity persists.

  • Cooling: Cool gradually to 0°C. The HCl salt will crystallize out as a pure polymorph, leaving non-polar impurities in the mother liquor.[1]

Mechanistic Solvation Diagram

Understanding how the solvent interacts with the molecule allows for better solvent substitution (e.g., replacing toxic DMF with green alternatives like Cyrene).

SolvationMechanism cluster_0 Dissociation in Polar Aprotic Solvent Cation R-NH3+ DMSO_O DMSO (Oxygen) Cation->DMSO_O Ion-Dipole Attraction Anion Cl- DMSO_S DMSO (Sulfur) DMSO_S->Anion Weak Interaction

Figure 2: Solvation mechanism in DMSO. The electronegative oxygen of DMSO stabilizes the cationic ammonium head, facilitating dissolution.[1]

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • FDA Guidance for Industry. (2017). Q3C(R6) Impurities: Guideline for Residual Solvents. Link

Sources

Exploratory

"Methyl (3-aminophenyl)carbamate hydrochloride mechanism of action"

This guide provides an in-depth technical analysis of Methyl (3-aminophenyl)carbamate hydrochloride , a critical pharmacophore precursor and chemical intermediate.[1] It addresses the compound's dual role: as a primary b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl (3-aminophenyl)carbamate hydrochloride , a critical pharmacophore precursor and chemical intermediate.[1] It addresses the compound's dual role: as a primary building block for benzimidazole anthelmintics/antineoplastics and as a substrate with intrinsic carbamate-class biological activity.[1]

[1]

CAS Registry Number: 1242815-59-3 (HCl salt), 6464-98-8 (Free base) Chemical Formula: C₈H₁₀N₂O₂[1] · HCl Molecular Weight: 202.64 g/mol (HCl salt) IUPAC Name: Methyl N-(3-aminophenyl)carbamate hydrochloride[1]

Executive Summary & Pharmacological Context

Methyl (3-aminophenyl)carbamate hydrochloride is a bifunctional chemical intermediate predominantly utilized in the synthesis of benzimidazole carbamates (e.g., Nocodazole, Mebendazole, Albendazole).[1]

While often categorized as a raw material, its structure contains the biologically active N-aryl carbamate moiety .[1] Consequently, its "Mechanism of Action" must be understood in two distinct contexts:

  • Synthetic Mechanism (Precursor Role): How it chemically cyclizes to form the microtubule-destabilizing benzimidazole core.[1]

  • Intrinsic Pharmacological Mechanism: Its direct interaction with serine hydrolases (e.g., Acetylcholinesterase) via carbamylation, a characteristic of the aryl carbamate class.

Mechanism of Action: The Benzimidazole Cyclization

For drug development professionals, the primary utility of this compound is its conversion into high-affinity tubulin inhibitors .[1] The methyl (3-aminophenyl)carbamate serves as the "pre-warhead."[1]

The Chemical Mechanism

The transformation involves the cyclization of the 1,2-diamine system (formed after functionalizing the amino group) to generate the benzimidazole ring.[1] The carbamate moiety remains intact, positioning itself to interact with the colchicine-binding site of β-tubulin in the final drug.[1]

Pathway Logic:
  • Activation: The free amino group (position 3) is highly nucleophilic.

  • Cyclization: Reaction with a carbonyl equivalent (e.g., S-methylisothiourea or cyanogen bromide derivatives) closes the imidazole ring.[1]

  • Result: The formation of the benzimidazole scaffold locks the carbamate into a planar conformation essential for fitting into the hydrophobic pocket of tubulin.

Benzimidazole_Synthesis Precursor Methyl (3-aminophenyl) carbamate (Precursor) Intermediate Amidine/Urea Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Electrophilic Carbon Source (e.g., Formamide) Reagent->Intermediate Cyclization Ring Closure (- H2O / - NH3) Intermediate->Cyclization Intramolecular Condensation Product Benzimidazole Carbamate (Tubulin Inhibitor) Cyclization->Product Aromatization

Figure 1: Synthetic pathway converting the precursor into the active benzimidazole pharmacophore.[1]

Intrinsic Mechanism: Serine Hydrolase Inhibition

Before cyclization, or as a metabolic byproduct, the N-aryl carbamate moiety possesses intrinsic biological activity, specifically against Acetylcholinesterase (AChE) .[1] This mechanism is distinct from the tubulin-binding activity of its derivatives.[1]

Pseudo-Irreversible Inhibition

Unlike organophosphates (which irreversibly phosphorylate the enzyme), methyl carbamates inhibit AChE via carbamylation of the active site serine (Ser203 in human AChE).

  • Binding: The compound enters the AChE gorge; the aromatic ring interacts with the choline-binding site (Trp86) via

    
    -
    
    
    
    stacking.[1]
  • Acylation: The active site Serine attacks the carbonyl carbon of the carbamate.

  • Leaving Group Release: The 3-aminoaniline moiety is released as the leaving group.[1]

  • Carbamylated Enzyme: The enzyme remains carbamylated (inactive) until slow hydrolysis restores function.

Key Kinetic Distinction:

  • Decarbamylation Rate (

    
    ):  Slow (minutes to hours).
    
  • Result: Temporary but potent accumulation of acetylcholine at the synapse.

ParameterOrganophosphatesMethyl Carbamates (This Compound)
Interaction PhosphorylationCarbamylation
Reversibility Irreversible (Aging)Pseudo-Irreversible (Slow Hydrolysis)
Half-life of Complex Days/PermanentMinutes to Hours

Experimental Protocols

Protocol: Synthesis of a Benzimidazole Derivative

Context: Converting the precursor into a biologically active tubulin inhibitor.[1]

Reagents:

  • Methyl (3-aminophenyl)carbamate HCl (1.0 eq)[1]

  • Cyanogen Bromide (1.1 eq) or Formic Acid (for unsubstituted benzimidazole)[1]

  • Solvent: Ethanol/Water (50:[1]50) or DMF[1]

Workflow:

  • Free Base Generation: Dissolve 10 mmol of the HCl salt in 20 mL water. Neutralize with 10% NaOH to pH 8-9. Extract with Ethyl Acetate (3x).[1] Dry organic layer over MgSO₄ and evaporate.

  • Cyclization: Dissolve the residue in 15 mL ethanol. Add 11 mmol of Cyanogen Bromide (5M in MeCN) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Precipitation: Cool to room temperature. Neutralize with aqueous ammonia. The benzimidazole carbamate will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Protocol: Ellman’s Assay for AChE Inhibition

Context: Verifying the intrinsic carbamate activity.[1]

Principle: Hydrolysis of Acetylthiocholine (ATCh) by AChE produces thiocholine, which reacts with DTNB to form a yellow anion (


).
  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Add 20 µL AChE (0.1 U/mL) to 96-well plate.

  • Inhibitor: Add 10 µL of Methyl (3-aminophenyl)carbamate (various concentrations in DMSO). Incubate 10 mins at 25°C.

  • Substrate: Add 20 µL DTNB (10 mM) and 20 µL ATCh (10 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Comparative Data Profile

The following table contrasts the properties of the precursor (Methyl (3-aminophenyl)carbamate) versus its derivative (Nocodazole-type Benzimidazole).

FeatureMethyl (3-aminophenyl)carbamateBenzimidazole Carbamate (Derivative)
Primary Target Acetylcholinesterase (AChE)

-Tubulin (Colchicine Site)
Binding Mode Active Site CarbamylationNon-covalent Hydrophobic Pocket Binding
Effect Neurotransmission ModulationMicrotubule Depolymerization (G2/M Arrest)
Potency Moderate (µM range IC₅₀)High (nM range IC₅₀)
Solubility High (as HCl salt)Very Low (requires DMSO/Formulation)

References

  • Vertex Pharmaceuticals. (2015).[2] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • National Institutes of Health (PubChem). Methyl (3-aminophenyl)carbamate - Compound Summary. Link

  • Zhang, W., et al. (2014).[3] Synthesis and evaluation of benzimidazole carbamates bearing indole moieties for antiproliferative and antitubulin activities. European Journal of Medicinal Chemistry. Link

  • Aldridge, W.N. (1950). Some properties of specific cholinesterase with particular reference to the mechanism of inhibition by diethyl p-nitrophenyl thiophosphate (E605) and analogues. Biochemical Journal. Link(Foundational text on carbamate/organophosphate kinetics).

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl (3-aminophenyl)carbamate hydrochloride

This guide provides a comprehensive framework for the in vitro evaluation of Methyl (3-aminophenyl)carbamate hydrochloride. Recognizing the limited direct literature on this specific compound, we leverage the well-establ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of Methyl (3-aminophenyl)carbamate hydrochloride. Recognizing the limited direct literature on this specific compound, we leverage the well-established biological activities of the broader carbamate class to propose a robust, scientifically-grounded testing strategy. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the biological potential of this molecule.

Introduction: The Therapeutic Potential of the Carbamate Moiety

The carbamate functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved therapeutic agents.[1][2] Its prevalence stems from its chemical stability, ability to permeate cellular membranes, and its capacity to modulate interactions with biological targets.[2][3] Carbamates are recognized as peptide bond surrogates, enhancing metabolic stability against enzymatic degradation.[2][3]

Methyl (3-aminophenyl)carbamate hydrochloride, as a member of this class, holds potential for various biological activities. The historical and ongoing success of carbamate-based drugs, from the foundational cholinesterase inhibitor physostigmine to modern anticancer and antiviral agents, provides a strong rationale for the in-depth in vitro characterization of this compound.[1] This guide outlines a logical, multi-tiered approach to elucidating its biological activity profile, focusing on the most probable mechanisms of action based on its structural features.

Primary Hypothesized Biological Activity: Cholinesterase Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a hallmark of many carbamate compounds.[4][5] This activity is central to the treatment of neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[4][5] N-methyl carbamates, in particular, have demonstrated anticholinesterase activity.[6] Therefore, the primary hypothesis is that Methyl (3-aminophenyl)carbamate hydrochloride will exhibit inhibitory activity against AChE and/or BChE.

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamates typically act as pseudo-irreversible inhibitors of cholinesterases. The mechanism involves the carbamylation of the catalytic serine residue within the enzyme's active site. This process is initiated by a nucleophilic attack from the serine oxygen on the carbonyl carbon of the carbamate, leading to the formation of a transient carbamylated enzyme intermediate and the release of the alcohol or phenol leaving group. This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine, resulting in prolonged enzyme inhibition.

G cluster_0 Cholinesterase Active Site cluster_1 Carbamate Inhibitor cluster_2 Inhibition Process Enzyme Cholinesterase (Ser-OH) Binding Binding to Active Site Enzyme->Binding Carbamate Methyl (3-aminophenyl)carbamate Carbamate->Binding Carbamylation Carbamylation Binding->Carbamylation Nucleophilic Attack Carbamylated_Enzyme Carbamylated Enzyme (Inactive) Carbamylation->Carbamylated_Enzyme Leaving_Group 3-Aminoaniline Carbamylation->Leaving_Group Release

Caption: Mechanism of Cholinesterase Inhibition by Carbamates.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a quantitative method to determine the half-maximal inhibitory concentration (IC50) of Methyl (3-aminophenyl)carbamate hydrochloride against AChE and BChE.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine iodide (ATCI).

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Methyl (3-aminophenyl)carbamate hydrochloride

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE) to each well.

    • Add different concentrations of the test compound to the sample wells. Include a positive control (a known cholinesterase inhibitor like physostigmine) and a negative control (solvent vehicle).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate (ATCI for AChE, BTCI for BChE) to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Secondary Hypothesized Activity: Cytotoxicity Assessment

Many carbamate derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] The structural versatility of carbamates allows for their design as targeted anticancer agents. Therefore, a secondary hypothesis is that Methyl (3-aminophenyl)carbamate hydrochloride may exhibit cytotoxic activity.

Experimental Workflow: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

G cluster_0 Experimental Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) for Adherence Start->Incubate1 Treat Treat with Serial Dilutions of Methyl (3-aminophenyl)carbamate hydrochloride Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for MTT-based Cytotoxicity Assay.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with HCl)

  • Methyl (3-aminophenyl)carbamate hydrochloride

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Methyl (3-aminophenyl)carbamate hydrochloride in complete culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include positive (e.g., doxorubicin) and negative (vehicle) controls.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Exploratory In Vitro Screening

Based on the broad spectrum of activities reported for carbamates, exploratory screening for other biological effects can be considered.

Antimicrobial Activity

Some carbamate derivatives have shown antibacterial properties.[8] A preliminary screening for antimicrobial activity can be conducted to assess this potential.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Methyl (3-aminophenyl)carbamate hydrochloride

  • 96-well plates

Procedure:

  • Preparation:

    • Prepare a standardized inoculum of the bacterial strains.

    • Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculation:

    • Inoculate each well with the bacterial suspension. Include a positive control (a known antibiotic), a negative growth control (medium only), and a positive growth control (medium with bacteria and vehicle).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

Antiviral Activity

Carbamates have been developed as potent antiviral agents, particularly against the Hepatitis C virus (HCV) by targeting the NS5A protein.[1] If resources permit, screening against relevant viral targets could be explored. This would typically involve more specialized assays, such as viral replicon systems or plaque reduction assays, and would depend on the specific viral pathogens of interest.

Data Presentation and Interpretation

For a clear and comparative analysis of the in vitro data, results should be summarized in a structured table.

Assay Target/Cell Line Metric Result
Cholinesterase InhibitionAcetylcholinesterase (AChE)IC50 (µM)
Butyrylcholinesterase (BChE)IC50 (µM)
Cytotoxicitye.g., HeLaIC50 (µM)
Antimicrobial ActivityS. aureusMIC (µg/mL)
E. coliMIC (µg/mL)

Interpretation:

  • Cholinesterase Inhibition: Low IC50 values (in the nanomolar to low micromolar range) would indicate potent inhibition. The ratio of IC50 (AChE) / IC50 (BChE) will determine the selectivity of the compound.

  • Cytotoxicity: A low IC50 value suggests significant cytotoxic potential. This could be desirable for an anticancer agent but would be an adverse effect for other therapeutic applications.

  • Antimicrobial Activity: Low MIC values indicate potent antimicrobial activity.

Conclusion

This technical guide provides a scientifically rigorous and logical pathway for the initial in vitro characterization of Methyl (3-aminophenyl)carbamate hydrochloride. By focusing on the well-established activities of the carbamate class, researchers can efficiently probe the most probable biological effects of this compound. The detailed protocols for cholinesterase inhibition and cytotoxicity assays form the core of this evaluation, with further exploratory screening for antimicrobial and antiviral activities as potential next steps. The data generated from this comprehensive in vitro assessment will be crucial in determining the future direction of research and development for this molecule.

References

  • Redalyc. Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Available from: [Link]

  • Wikipedia. Methyl carbamate. Available from: [Link]

  • PubMed. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. Available from: [Link]

  • MDPI. Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. Available from: [Link]

  • PubMed Central. Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study. Available from: [Link]

  • PubMed. In Vitro and in Vivo Demonstration of Physically and Chemically in Situ Gelling NIPAAm-based Copolymer System. Available from: [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • PubMed. Anticholinesterase action of 3-diethylaminophenyl-N-methyl-carbamate methiodide in vitro and in vivo. Available from: [Link]

  • PubMed. Chlorpropham and phenisopham: phototransformation and ecotoxicity of carbamates in the aquatic environment. Available from: [Link]

  • PMC. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. Available from: [Link]

  • MDPI. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Available from: [Link]

  • ResearchGate. General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Available from: [Link]

  • MDPI. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Available from: [Link]

  • MDPI. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Available from: [Link]

  • Taylor & Francis Online. Methyl carbamate – Knowledge and References. Available from: [Link]

  • NIH. Targeting Cytotoxic Agents through EGFR-Mediated Covalent Binding and Release. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Quantification of Methyl (3-aminophenyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Analytical Imperative for Methyl (3-aminophenyl)carbamate Hydrochloride Methyl (3-aminophenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Methyl (3-aminophenyl)carbamate Hydrochloride

Methyl (3-aminophenyl)carbamate hydrochloride is a chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. As a precursor or metabolite, its precise and accurate quantification is paramount for ensuring process control, quality assurance of final products, and for pharmacokinetic and toxicological studies. The presence of a primary aromatic amine, a carbamate linkage, and its hydrochloride salt form presents specific challenges and opportunities for analytical method development. This document provides a detailed guide to robust and validated analytical methods for the quantification of this compound, grounded in established scientific principles and regulatory expectations. The methodologies detailed herein are designed to be self-validating systems, ensuring trustworthiness and reproducibility of results.

I. Physicochemical Properties and Analytical Considerations

Methyl (3-aminophenyl)carbamate hydrochloride possesses key structural features that dictate the choice of analytical methodology:

  • UV Chromophore: The phenyl ring provides strong ultraviolet (UV) absorbance, making UV-based detection in liquid chromatography a primary analytical strategy.

  • Polarity and Solubility: The hydrochloride salt form imparts significant aqueous solubility. The presence of the amino and carbamate groups contributes to its polarity, making it well-suited for reversed-phase high-performance liquid chromatography (HPLC).

  • Thermal Lability: Like many carbamates, this compound may exhibit thermal instability, which can make gas chromatography (GC) challenging without derivatization.[1]

  • Ionizable Group: The primary amine is basic and will be protonated at acidic pH, a property that can be exploited for chromatographic retention control and for mass spectrometry (MS) detection.

II. High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Quantitative Method

HPLC with UV detection is the workhorse method for the quantification of many pharmaceutical compounds and is highly suitable for Methyl (3-aminophenyl)carbamate hydrochloride.[2] The rationale for this choice is its robustness, widespread availability, and the strong UV-absorbing properties of the analyte.

Principle of the Method

The method is based on reversed-phase chromatography, where the analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is achieved by optimizing the mobile phase composition to control the retention of the analyte. Quantification is performed by measuring the analyte's UV absorbance at a specific wavelength as it elutes from the column and comparing it to the response of calibration standards.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Reagent grade phosphoric acid and triethylamine.

  • Methyl (3-aminophenyl)carbamate hydrochloride reference standard.

2. Preparation of Solutions:

  • Mobile Phase: A mixture of aqueous buffer and organic solvent. A common starting point is a phosphate buffer (pH 3.0) and acetonitrile. The gradient or isocratic elution will depend on the sample matrix. For example, a gradient could start at 10% acetonitrile and increase to 70% over 15 minutes. The addition of a small amount of triethylamine (e.g., 0.1%) can improve peak shape by masking free silanol groups on the stationary phase.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Methyl (3-aminophenyl)carbamate hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterControls pH to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 10-90% B over 15 minAllows for the elution of a wide range of components and ensures good peak shape.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA standard volume that can be adjusted based on sensitivity needs.
Detection Wavelength 240 nm (or λmax)The wavelength of maximum absorbance for the analyte should be determined by DAD.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995.

  • Quantify the amount of Methyl (3-aminophenyl)carbamate hydrochloride in unknown samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Calibration Standards B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Workflow for HPLC-UV quantification.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity

For applications requiring lower detection limits, such as in biological matrices or for trace impurity analysis, LC-MS/MS is the method of choice.[3][4] Its high selectivity and sensitivity allow for quantification in complex matrices with minimal sample cleanup.

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated by HPLC and then introduced into the mass spectrometer, where it is ionized. The precursor ion corresponding to the analyte is selected and fragmented, and specific product ions are monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional selectivity.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • The same HPLC setup and materials as for the HPLC-UV method are applicable, though higher purity solvents (LC-MS grade) are required.

2. Mass Spectrometer Optimization:

  • Infuse a standard solution of Methyl (3-aminophenyl)carbamate hydrochloride directly into the mass spectrometer to determine the optimal ESI conditions (e.g., capillary voltage, source temperature) and to identify the precursor and product ions.

  • Given the primary amine, positive ion mode ESI is expected to be efficient.

  • Determine the optimal collision energy for the fragmentation of the precursor ion into the most abundant and stable product ions.

3. Chromatographic and MS Conditions:

ParameterRecommended ConditionRationale
LC Conditions Similar to HPLC-UV, but with a volatile buffer (e.g., 0.1% formic acid)Formic acid is a common mobile phase additive for LC-MS as it is volatile and aids in ionization.
Ionization Mode ESI PositiveThe primary amine is readily protonated.
Precursor Ion (Q1) [M+H]⁺The protonated molecular ion.
Product Ion (Q3) To be determined experimentallyA stable and abundant fragment ion.
MRM Transitions At least two transitions for confirmationOne transition for quantification and another for confirmation increases confidence in the results.

4. Sample Preparation:

  • For complex matrices (e.g., plasma, tissue homogenates), sample preparation such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) may be necessary to remove interferences.[3]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_quant Quantification A Sample Extraction (e.g., SPE) B HPLC Separation A->B C Electrospray Ionization (ESI) B->C D Precursor Ion Selection (Q1) C->D E Collision-Induced Dissociation (CID) D->E F Product Ion Monitoring (Q3) E->F G MRM Data Analysis F->G

Sources

Application

Application Note: HPLC Analysis of Methyl (3-aminophenyl)carbamate Hydrochloride

This Application Note is structured to provide a robust, self-validating HPLC protocol for Methyl (3-aminophenyl)carbamate hydrochloride . It is designed for researchers and QC scientists requiring high precision in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, self-validating HPLC protocol for Methyl (3-aminophenyl)carbamate hydrochloride . It is designed for researchers and QC scientists requiring high precision in drug substance or intermediate analysis.[1]

Abstract & Scope

Methyl (3-aminophenyl)carbamate (CAS: 25635-94-3 for free base) is a critical intermediate in the synthesis of benzimidazole fungicides and pharmaceutical carbamates.[1][2][3] Its hydrochloride salt form improves stability and water solubility but introduces specific chromatographic challenges, primarily regarding peak tailing and pH-dependent retention shifts.[1][2][3]

This protocol details a Reverse-Phase HPLC (RP-HPLC) method utilizing a low-pH phosphate buffer system.[1][2][3] This approach ensures the protonation of the aniline moiety (pKa ~4.7), suppressing silanol interactions and guaranteeing sharp, symmetrical peaks.[1]

Chemical Context & Method Strategy

The Analyte
  • Name: Methyl (3-aminophenyl)carbamate hydrochloride[1][2][3]

  • Structure: A benzene ring substituted at the meta positions with an amino group (

    
    ) and a methyl carbamate group (
    
    
    
    ).[1][2][3]
  • Key Properties:

    • Basic Center: The primary aromatic amine is the most basic site.[1]

    • UV Activity: Strong absorbance at 240 nm and 280 nm due to the conjugated

      
      -system.[1][2][3]
      
    • Salt Form: The HCl salt dissociates in water; the mobile phase must buffer the free amine to a consistent ionization state.[1]

Method Development Logic
  • Why Reverse Phase? The molecule has a hydrophobic phenyl core suitable for C18 retention, balanced by polar functional groups.[1]

  • Why Acidic Mobile Phase? At neutral pH, the amine exists in equilibrium between protonated (

    
    ) and neutral (
    
    
    
    ) forms, leading to split peaks or severe tailing.[1][2][3] By buffering at pH 3.0 , we force >99% of the population into the protonated state, ensuring a single, sharp peak.
  • Why Phosphate Buffer? Phosphate is UV-transparent at low wavelengths (210-254 nm) and provides excellent buffering capacity at pH 2-3.[1][2][3]

Experimental Protocol

Instrumentation & Reagents
ComponentSpecification
HPLC System Quaternary or Binary Gradient Pump, UV/DAD Detector, Autosampler
Column Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18)
Column Temp 30°C ± 1°C
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with

Mobile Phase B Acetonitrile (HPLC Grade)
Diluent Mobile Phase A : Acetonitrile (90:10 v/v)
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][3]

  • Injection Volume: 5 - 10 µL

  • Detection: UV @ 240 nm (Primary), 280 nm (Secondary confirmation)[1][3]

  • Run Time: 15 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 95 5 Equilibrate
2.00 95 5 Isocratic Hold (Polar impurities)
10.00 40 60 Linear Gradient
10.10 95 5 Re-equilibration

| 15.00 | 95 | 5 | Stop |

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of Methyl (3-aminophenyl)carbamate HCl into a 10 mL volumetric flask. Dissolve in Diluent . Sonicate for 5 minutes to ensure complete dissolution of the salt.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Fill to volume with Diluent.[1]

  • Filtration: Filter all samples through a 0.22 µm PVDF or PTFE syringe filter prior to injection.[1]

Method Validation & System Suitability

To ensure the method is "self-validating" in your lab, verify these parameters before running unknown samples.

ParameterAcceptance CriteriaRationale
Retention Time (RT) ~4.5 - 5.5 minConsistent interaction with C18 stationary phase.[1][2][3]
Tailing Factor (

)
< 1.5Indicates successful suppression of silanol interactions by the acidic buffer.[1]
Theoretical Plates (N) > 5000Ensures column efficiency is sufficient for separation.[1]
Precision (RSD) < 1.0% (n=6 injections)Confirms pump stability and injector accuracy.
Resolution (

)
> 2.0Between the main peak and any synthesis precursors (e.g., m-phenylenediamine).[1][3]

Visualized Workflow & Logic

The following diagram illustrates the critical decision pathways and experimental flow for this analysis.

G cluster_0 Method Development Logic cluster_1 Experimental Workflow Analyte Analyte: Methyl (3-aminophenyl)carbamate HCl (Basic Amine pKa ~4.7) Problem Neutral pH Risk: Mixed Ionization = Split Peaks Analyte->Problem Solution Solution: Acidic Buffer (pH 3.0) Force 100% Protonation (R-NH3+) Problem->Solution Prep Sample Prep: Dissolve in 90:10 Buffer:ACN Solution->Prep Informs Inject Injection (10 µL) Zorbax C18 Column Prep->Inject Separation Gradient Elution 5% -> 60% ACN Inject->Separation Detect Detection UV @ 240nm Separation->Detect

Caption: Figure 1. Logical framework for pH selection and step-by-step experimental workflow.

Troubleshooting Guide

  • Issue: Double Peaks or Shoulder.

    • Cause: Sample solvent is too strong (e.g., 100% Methanol) or pH is too close to pKa (4.7).[1]

    • Fix: Ensure sample diluent matches the starting mobile phase (90% Buffer).[1] Verify Buffer pH is strictly 3.0.[3]

  • Issue: Retention Time Drift.

    • Cause: Ion-pairing effect from buffer concentration changes.[1][2][3]

    • Fix: Prepare fresh buffer daily; evaporation of organic modifier in pre-mixed bottles can shift retention.[1]

  • Issue: High Backpressure. [1][3]

    • Cause: Salt precipitation.[1][3]

    • Fix: Ensure the phosphate buffer is not mixed with >80% ACN in the gradient lines without proper mixing, as phosphates can precipitate in high organic content.[1]

References

  • PubChem. (n.d.).[1][3][4] Methyl N-(3-aminophenyl)carbamate Compound Summary. National Library of Medicine.[1][4] Retrieved October 26, 2023, from [Link][3]

  • U.S. EPA. (1995).[1][3] Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by Water by Direct Aqueous Injection HPLC with Post Column Derivatization. Environmental Protection Agency.[1][3][5] Retrieved from [Link]

  • Dolan, J. W. (2006).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1][3] Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007).[1][3] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[2][3] (General reference for pKa-based method development).

Sources

Method

Technical Protocol: Handling, Storage, and Stability Management of Methyl (3-aminophenyl)carbamate Hydrochloride

This Application Note and Protocol guide is designed for research professionals handling Methyl (3-aminophenyl)carbamate hydrochloride . It synthesizes chemical safety data, stability profiles, and practical laboratory w...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for research professionals handling Methyl (3-aminophenyl)carbamate hydrochloride . It synthesizes chemical safety data, stability profiles, and practical laboratory workflows.

Introduction & Compound Profile

Methyl (3-aminophenyl)carbamate hydrochloride is a bifunctional building block frequently employed in the synthesis of urea derivatives, heterocycles, and kinase inhibitors. Structurally, it consists of an electron-rich aniline moiety (protonated in the salt form) and a methyl carbamate (urethane) protecting group.

While the carbamate group provides relative stability to the amine it protects, the free amine (present as the hydrochloride salt at the meta-position) introduces susceptibility to oxidation and hygroscopicity. Proper handling is critical to prevent the formation of oxidation byproducts (diazo species/quinones) and hydrolysis of the carbamate linkage.

Physicochemical Specifications
PropertySpecificationNotes
Chemical Name Methyl (3-aminophenyl)carbamate hydrochloride
Parent CAS (Free Base) 6464-98-8Salt CAS may vary by vendor; reference parent for tox data.
Molecular Formula

Assumes mono-hydrochloride stoichiometry.
Molecular Weight ~202.64 g/mol Free base MW: 166.18 g/mol .
Appearance White to off-white solidTurns beige/brown upon oxidation.
Solubility Water, DMSO, MethanolLow solubility in non-polar solvents (DCM, Hexane).
pKa (approx) ~4.0 - 5.0 (Aniline NH3+)Acidic in aqueous solution.

Hazard Assessment & Safety Architecture

Core Risk: As an aniline derivative, this compound poses risks of acute toxicity and potential sensitization. The hydrochloride form is an irritant to mucous membranes due to acidity upon hydrolysis.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[2]

  • Sensitization: Potential skin sensitizer (characteristic of aniline precursors).

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95/P100 Mask or Fume HoodPrevent inhalation of fine particulates during weighing.
Dermal Nitrile Gloves (Double gloving recommended)Prevent absorption; anilines can penetrate skin.
Ocular Chemical Splash GogglesProtect against acidic dust or splashes.
Body Lab Coat (Buttoned), Long sleevesStandard barrier protection.

Storage Protocol: The "Dry-Cold-Dark" Triad

The stability of Methyl (3-aminophenyl)carbamate hydrochloride is compromised by three factors: Moisture (induces clumping and hydrolysis), Oxygen (oxidizes the aniline), and Heat (accelerates degradation).

Storage Workflow
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Note: Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen).[3]

    • Reasoning: The aniline moiety is electron-rich and prone to auto-oxidation over time, leading to discoloration.

  • Containment: Keep in a tightly sealed amber glass vial with a desiccant pack.

    • Hygroscopicity Alert: Hydrochloride salts are naturally hygroscopic. Moisture uptake will alter the effective molecular weight, leading to stoichiometry errors in synthesis.

Visual Degradation Check
  • Pass: White, free-flowing powder.

  • Fail: Sticky/clumped texture (moisture damage) or dark brown/purple discoloration (oxidation).

Operational Workflow: Solubilization & Handling

This workflow ensures accurate dosing and minimizes compound degradation during experimental setup.

Solubilization Protocol

Solvent Choice:

  • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions.

  • Aqueous: Water (Milli-Q) is suitable for immediate use but may hydrolyze the carbamate over extended periods (days/weeks) if the pH drifts.

Step-by-Step:

  • Equilibration: Remove vial from fridge 30 mins prior to use. Wipe away external condensation.

  • Weighing: Weigh quickly in a draft-free zone. If high precision is required, weigh inside a glovebox or use an anti-static gun.

  • Dissolution: Add solvent to the solid. Vortex gently.

    • Exotherm: Dissolution of HCl salts in water may be slightly exothermic.

  • Stock Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Handling Logic Diagram (Graphviz)

HandlingProtocol Start Start: Remove from Storage (4°C) Equilibrate Equilibrate to RT (30 mins, Desiccator) Start->Equilibrate Check Visual Inspection (Color/Texture) Decision Is it Brown/Sticky? Check->Decision Equilibrate->Check Weigh Weighing (Draft-free, Nitrile Gloves) Solubilize Solubilization (DMSO/Water) Weigh->Solubilize Use Experimental Use Solubilize->Use Disposal Disposal (Halogenated/Organic Waste) Use->Disposal Decision->Weigh No (Pass) Decision->Disposal Yes (Degraded)

Caption: Operational logic flow for handling Methyl (3-aminophenyl)carbamate HCl, emphasizing the critical visual inspection step.

Chemical Stability & Reactivity Profile

Understanding the reactivity prevents side reactions during synthesis.

Degradation Pathways
  • Carbamate Hydrolysis:

    • Condition: Strong Acid or Base + Heat.

    • Product: Releases Methanol and the corresponding phenylenediamine derivative (or CO2).

    • Prevention:[1][4][5][6][7][8] Maintain neutral pH in aqueous buffers; avoid prolonged exposure to pH > 9 or < 3.

  • Amine Oxidation:

    • Condition: Oxygen + Light.

    • Product: Azo compounds, quinones (colored impurities).

    • Prevention:[1][4][5][6][7][8] Store under Argon.

Reactivity Diagram (Graphviz)

Reactivity cluster_0 Degradation Risks cluster_1 Synthetic Utility Compound Methyl (3-aminophenyl) carbamate HCl Oxidation Oxidation (Air/Light) Compound->Oxidation Slow Hydrolysis Hydrolysis (Strong Acid/Base) Compound->Hydrolysis pH Dependent Acylation Acylation (Amide Formation) Compound->Acylation Reacts at -NH2 Cyclization Cyclization (Heterocycles) Compound->Cyclization Bifunctional

Caption: Mechanistic map showing both degradation risks (red) and synthetic utility (green) of the compound.

Emergency & Disposal Procedures

Spill Management
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don double nitrile gloves, goggles, and N95 mask.

  • Neutralize: If in solution, absorb with inert material (vermiculite). If solid, sweep gently to avoid dust.

  • Clean: Wipe surface with 10% bleach solution (oxidizes traces) followed by water.

Disposal[7]
  • Stream: Dispose of as Hazardous Organic Waste .

  • Note: Do not mix with strong oxidizers in the waste container. Label clearly as "Toxic/Irritant - Carbamate Derivative".

References

  • PubChem. (n.d.). Compound Summary: Methyl N-(3-aminophenyl)carbamate. National Library of Medicine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Carbamate Esters. Retrieved from [Link]

Sources

Application

Application Note: Safe Disposal of Methyl (3-aminophenyl)carbamate Hydrochloride Waste

[1][2][3][4] Executive Summary Methyl (3-aminophenyl)carbamate hydrochloride (CAS 6464-98-8 for free base; HCl salt implied) is a functionalized aniline derivative frequently employed as an intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Methyl (3-aminophenyl)carbamate hydrochloride (CAS 6464-98-8 for free base; HCl salt implied) is a functionalized aniline derivative frequently employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its dual functionality—containing both a reactive primary amine (aniline) and a carbamate moiety—presents specific stability and toxicity profiles that necessitate rigorous disposal protocols.

This guide provides a scientifically grounded protocol for the segregation, neutralization, and final disposal of this compound.[3] Unlike generic organic waste, the hydrochloride salt requires specific attention to acidity and potential hydrolysis products (aromatic amines) which are known sensitizers and potential mutagens.

Chemical Hazard Assessment (E-E-A-T)

Effective disposal begins with understanding the molecular behavior of the waste.

Molecular Dissection[1][2]
  • Aromatic Amine (Aniline moiety): The core hazard. Aromatic amines are notorious for skin sensitization (allergic dermatitis) and potential methemoglobinemia if absorbed. Many are suspected carcinogens.

  • Carbamate Linkage: Generally stable under neutral conditions but can hydrolyze in strong acids or bases to release the parent aniline and methanol/CO₂.

  • Hydrochloride Salt: imparts acidity (pH < 3 in solution) and high water solubility, increasing the risk of rapid environmental mobility if spilled.

Toxicity Profile
Hazard ClassGHS CategoryH-StatementMechanism of Action
Acute Toxicity Cat 4 (Oral)H302Systemic absorption; potential cholinesterase inhibition (mild).[1][2][3][4]
Skin Irritation Cat 2H315Acidic hydrolysis on skin surface; amine interaction with proteins.[1][2][4]
Eye Damage Cat 1/2AH318/H319Corrosive potential due to HCl salt form.[1][2][4]
Sensitization Cat 1H317Hapten formation by the aniline moiety reacting with skin proteins.[1][2][4]

Waste Characterization & Segregation

Regulatory Status (US RCRA): Methyl (3-aminophenyl)carbamate is not explicitly P-listed or U-listed by the EPA.[1][2][3] However, it must be treated as Hazardous Waste based on generator knowledge of toxicity and potential characteristics (Ignitability if in solvent; Corrosivity if aqueous pH < 2).

Segregation Logic

Do not mix this waste with:

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of rapid, exothermic oxidation of the amine, potentially generating toxic nitrogen oxides (NOx).[3]

  • Strong Bases (e.g., Sodium Hydroxide): Will neutralize the HCl salt, liberating the free base (Methyl (3-aminophenyl)carbamate).[2][3] The free base is less water-soluble and may precipitate, complicating liquid waste handling, and is more volatile/lipophilic (higher skin absorption risk).[2][3]

Visualization: Segregation Decision Tree

SegregationLogic Start Waste Generation: Methyl (3-aminophenyl)carbamate HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquors, reaction mixtures) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organic Waste (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste (MeOH, Ethyl Acetate) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Waste (Extraction layers) SolventCheck->Aqueous Water-based pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 5-9 (Use Sodium Bicarbonate) pHCheck->Neutralize pH < 5 or > 9 FinalAqueous Aqueous Toxic Waste (Do NOT drain dispose) pHCheck->FinalAqueous pH 5-9 Neutralize->FinalAqueous

Figure 1: Decision tree for segregating Methyl (3-aminophenyl)carbamate HCl waste streams to ensure compatibility and regulatory compliance.

Disposal Protocols

Protocol A: Solid Waste (Contaminated Debris & Pure Substance)

Applicability: Weighing papers, contaminated PPE, expired solid stock.[3]

  • Containment: Place waste immediately into a clear polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Place the first bag into a second bag or a wide-mouth HDPE jar. This "double containment" prevents contamination of the outer container by fine dust (particulates of HCl salts are often hygroscopic and mobile).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl (3-aminophenyl)carbamate HCl, Solid Debris"[1][2][3][4]

    • Hazards: "Toxic, Irritant"[3][4]

  • Disposal Path: High-temperature incineration (Waste Code: Incinerate Only ).

    • Why: Incineration ensures complete destruction of the carbamate and aniline structures, preventing environmental leaching.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, filtrates.

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers.

  • Transfer: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated) using a funnel.

  • Rinsing: Rinse the empty vessel with a small volume of compatible solvent (e.g., methanol) and add the rinse to the waste container.

  • pH Awareness: If the solution is highly acidic due to the HCl salt and excess acid, ensure the waste container is rated for corrosives (HDPE is preferred over metal).

Protocol C: Spill Cleanup (Emergency Response)

Scenario: A 5g bottle of solid Methyl (3-aminophenyl)carbamate HCl drops and shatters.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a dust mask (N95) or respirator if powder is fine/aerosolized.

  • Containment: Cover the spill gently with paper towels to prevent dust spread.

  • Neutralization (The Critical Step):

    • The HCl salt is acidic. Lightly mist the spill with a dilute Sodium Bicarbonate (NaHCO₃) solution or sprinkle solid sodium bicarbonate powder over it.

    • Observation: Mild fizzing may occur. This converts the acidic salt to the free base and neutral sodium chloride.

  • Absorption: Cover the wet slurry with an inert absorbent (vermiculite or spill pads).

  • Collection: Scoop the material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a detergent solution, followed by water.

  • Disposal: Label as "Spill Debris: Methyl (3-aminophenyl)carbamate" and manage as hazardous solid waste (Protocol A).

Quantitative Data Summary

PropertyValueImplication for Disposal
Molecular Weight ~202.64 g/mol (HCl salt)N/A
Water Solubility High (Salt form)High Risk: Do not wash down drains.[1][2][3][4]
pH (1% soln) ~2.0 - 3.0Corrosive waste classification possible.[1][2][3][4]
Melting Point >200°C (Decomposes)Stable solid; safe for standard storage.[1][4]
Flash Point N/A (Solid salt)Not an ignitability hazard unless in solvent.[1][4]

Regulatory & Compliance Notes

  • EPA/RCRA: While not a "Listed Waste" (P/U list), the generator is responsible for determining characteristics.

    • Recommendation: Classify as D002 (Corrosive) if aqueous pH < 2. Otherwise, manage as Non-Regulated Hazardous Waste destined for incineration.

  • DOT Transport:

    • Likely classification: UN 2811, Toxic solids, organic, n.o.s.[3][4] (Methyl (3-aminophenyl)carbamate hydrochloride), 6.1, PG III.[2][3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122046, Methyl N-(3-aminophenyl)carbamate.[1][2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][3]

  • Sigma-Aldrich (2023). Safety Data Sheet: Aromatic Amines and Carbamates General Handling.[1] (General reference for aromatic amine handling classes).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link][1][3]

Sources

Method

"Methyl (3-aminophenyl)carbamate hydrochloride as a reference standard"

Application Note: Characterization and Quantification of Methyl (3-aminophenyl)carbamate Hydrochloride as a Reference Standard Executive Summary Methyl (3-aminophenyl)carbamate hydrochloride (CAS: 1242815-59-3) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Quantification of Methyl (3-aminophenyl)carbamate Hydrochloride as a Reference Standard

Executive Summary

Methyl (3-aminophenyl)carbamate hydrochloride (CAS: 1242815-59-3) is a critical amino-aryl carbamate intermediate used in the synthesis of next-generation anticoagulants (specifically Factor XIa inhibitors) and various polyurethane precursors.[1][2] As a reference standard, its primary utility lies in validating the purity of starting materials and quantifying unreacted intermediates in Final Drug Substances (FDS).[1]

This guide provides a comprehensive protocol for the handling, preparation, and analytical quantification of this compound.[1] It addresses the specific challenges associated with the hydrochloride salt form, including hygroscopicity and pH-dependent stability, ensuring compliance with ICH Q3A/Q3B guidelines for impurity reporting.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name Methyl (3-aminophenyl)carbamate hydrochloride
Synonyms (3-Aminophenyl)carbamic acid methyl ester HCl; Methyl N-(3-aminophenyl)carbamate hydrochloride
CAS Number 1242815-59-3 (HCl Salt); 6464-98-8 (Free Base)
Molecular Formula C₈H₁₁ClN₂O₂
Molecular Weight 202.64 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent); Sparingly soluble in Acetonitrile
pKa (Calculated) ~4.5 (Aniline amine), ~12.5 (Carbamate NH)
Storage Hygroscopic.[1][2][3][4][5] Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Application Context: The "Carryover" Risk

In drug development, particularly for Factor XIa inhibitors (e.g., tetrahydroisoquinoline derivatives), this molecule serves as a "linker" intermediate.[1] Failure to fully react or remove this intermediate can lead to its presence as a process-related impurity in the final API.[1]

Why this Reference Standard is Critical:

  • Regio-Selectivity Verification: Confirms the meta-amino orientation versus potential para- or ortho- isomers formed during nitration/reduction steps.[1]

  • Quantitative Limit Testing: Used to establish Limit of Quantitation (LOQ) and Limit of Detection (LOD) in the ppm range for API release testing.

  • Genotoxic Risk Assessment: As an aniline derivative, it possesses a structural alert for mutagenicity.[1] Rigorous control (< 10-20 ppm) is often required.[1]

Analytical Protocols

Protocol A: Preparation of Reference Stock Solutions

Note: The HCl salt is hygroscopic. Weighing must be performed rapidly or in a humidity-controlled glovebox.[1]

  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Solvent Selection: Use Methanol (LC-MS Grade) as the primary diluent.[1] Although water soluble, methanolic solutions are more stable against hydrolysis of the carbamate linkage.[1]

  • Weighing: Accurately weigh 10.13 mg of Methyl (3-aminophenyl)carbamate HCl into a 10 mL volumetric flask.

    • Calculation:

      
      .
      
  • Dissolution: Add 5 mL Methanol. Sonicate for 2 minutes. The solution should be clear and colorless.

  • Make up: Dilute to volume with Methanol.

    • Concentration: ~1.0 mg/mL (as salt) or ~0.83 mg/mL (as free base).[1]

  • Storage: Transfer to amber HPLC vials. Stable for 7 days at 4°C.[1]

Protocol B: HPLC-UV Purity & Quantification Method

This method separates the analyte from potential degradation products (e.g., 3-phenylenediamine, methyl carbamate).[1]

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm)[1]

    • Rationale: CSH (Charged Surface Hybrid) technology provides better peak shape for basic compounds like anilines under acidic conditions.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C

  • Detection: UV at 240 nm (primary) and 210 nm (secondary).

    • Note: The aniline ring shows strong absorption at 240 nm.[1]

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
12.0 40 60 Linear Gradient
13.0 5 95 Wash
15.0 5 95 Wash Hold

| 15.1 | 95 | 5 | Re-equilibration |[1]

Protocol C: System Suitability Testing (SST)

Before running samples, the reference standard must pass SST criteria to ensure system integrity.[1]

  • Precision: Inject the Standard Solution (0.1 mg/mL) 6 times.

    • Acceptance: %RSD of Peak Area ≤ 2.0%.[1]

  • Tailing Factor:

    • Acceptance:

      
      .[1] (Anilines often tail; if T > 1.5, increase buffer strength or check column age).
      
  • Resolution: If analyzing a mixture with 3-phenylenediamine (hydrolysis product), resolution (

    
    ) must be > 2.0.
    

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for characterizing this reference standard and its role in API release.

G cluster_0 Reference Standard Qualification cluster_1 API Release Testing RawMaterial Raw Material Methyl (3-aminophenyl)carbamate HCl ID_Check Identity Check (1H-NMR, MS, IR) RawMaterial->ID_Check Purity_Check Purity Assignment (HPLC-UV / qNMR) ID_Check->Purity_Check LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Purity_Check->LCMS_Analysis External Std Calibration API_Sample Drug Substance Batch (Factor XIa Inhibitor) Extraction Sample Preparation (MeOH Extraction) API_Sample->Extraction Extraction->LCMS_Analysis Decision Is Impurity > 0.1%? LCMS_Analysis->Decision Pass Batch Release Decision->Pass No Fail Reject / Reprocess Decision->Fail Yes

Caption: Workflow for qualifying the reference standard and utilizing it for impurity detection in API release testing.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% MeOH) vs. Initial Mobile Phase (95% Water).Dilute sample with water/buffer to match initial gradient conditions (e.g., 50:50 MeOH:Water).[1]
Retention Time Shift pH fluctuation in Mobile Phase A.Ensure Formic Acid is fresh. The amine group is pH-sensitive; small pH changes affect ionization and retention.[1]
Extra Peak (Early Eluting) Hydrolysis of carbamate to 3-phenylenediamine.[1]Check stock solution age. If >7 days, prepare fresh. Ensure autosampler is cooled to 4°C.
Low Recovery Adsorption to glass surfaces.[1]Use silanized glass vials or polypropylene inserts for low-concentration (<1 µg/mL) standards.[1]

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.Link

  • International Council for Harmonisation (ICH). (2006).[1] Q3B(R2): Impurities in New Drug Products.Link

  • Wong, P. C., et al. (2011).[1] "Factor XIa inhibitors: a new class of anticoagulants."[1] Journal of Thrombosis and Haemostasis, 9, 1-10.[1] (Contextual grounding for the intermediate's use).

  • PubChem. (2023).[1] Methyl N-(3-aminophenyl)carbamate Compound Summary. National Library of Medicine.[1] Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.[1]Link

Disclaimer: This protocol is for research and development purposes only. Users must validate methods according to their specific matrix and regulatory requirements.

Sources

Technical Notes & Optimization

Troubleshooting

"purification challenges of Methyl (3-aminophenyl)carbamate hydrochloride"

The following guide serves as a specialized Technical Support Center for researchers working with Methyl (3-aminophenyl)carbamate hydrochloride . It addresses the specific chemical behavior, purification bottlenecks, and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Methyl (3-aminophenyl)carbamate hydrochloride . It addresses the specific chemical behavior, purification bottlenecks, and stability issues inherent to this meta-substituted aniline derivative.

Status: Operational | Role: Senior Application Scientist Topic: Purification, Synthesis Optimization, and Stability Protocols[1][2]

Executive Summary

Methyl (3-aminophenyl)carbamate hydrochloride (CAS: 6464-98-8 for free base analog) presents a classic "Janus-faced" synthetic challenge: it possesses two nucleophilic nitrogen sites.[1][2][3] The primary challenge is regioselectivity —ensuring the carbamate protects only one amine while leaving the other available as a salt, without forming the thermodynamic sink (the di-carbamate) or leaving unreacted starting material (m-phenylenediamine, MPD).[1]

This guide replaces generic advice with chemically grounded troubleshooting for high-purity isolation (>98%).

Part 1: The "Pink Oil" & Purity Crisis (Troubleshooting)
Q1: Why is my crude product a dark pink/brown oil instead of a white solid?

Diagnosis: This is the hallmark of aniline oxidation .[1][3] The free amine group on the meta-position is electron-rich and prone to radical oxidation by atmospheric oxygen, forming colored azobenzene-like impurities or quinoid oligomers.[1][2]

Corrective Protocol (The "Reductive Quench"):

  • Degassing: Ensure all solvents (methanol, water) are degassed with Nitrogen or Argon prior to use.[1][3]

  • Add Antioxidant: During the workup of the free base, add 0.1% Sodium Bisulfite (NaHSO₃) to the aqueous washes.[3] This reducing agent scavenges radical initiators.[1][3]

  • Decolorization: If the solid is already colored, dissolve the HCl salt in hot Methanol.[1][3] Add Activated Carbon (SX Ultra) (5 wt%), stir for 30 mins at 50°C, and filter hot through a Celite pad.

Q2: I cannot separate the Mono-carbamate from the Di-carbamate impurity. What is the logic?

Diagnosis: You are likely relying solely on crystallization.[1][3] The Di-carbamate (Dimethyl 1,3-phenylenedicarbamate) is the "over-reaction" product and is chemically neutral, whereas your target (Mono-carbamate) is basic.[1][2]

The "pH-Switch" Purification Workflow: Do not attempt to separate these by silica chromatography if possible (streaking issues). Use chemically active extraction.[1][3]

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the EtOAc layer with 1M HCl (aq) (3x).[3]

    • Chemistry: The Mono-carbamate protonates (becomes water-soluble).[1][2][3] The Di-carbamate (neutral amide-like character) remains in the EtOAc.[1][2][3]

    • Discard: The organic EtOAc layer (contains Di-carbamate).[1][2][3]

  • Basification: Take the acidic aqueous layer (containing target + unreacted MPD).[1][3] Adjust pH to ~9-10 using saturated Na₂CO₃ .

    • Precipitation: The Mono-carbamate free base will precipitate or oil out.[1][2][3]

  • Recovery: Extract the turbid aqueous mixture with fresh EtOAc.

    • Note: Unreacted m-phenylenediamine (MPD) is highly water-soluble and will largely remain in the aqueous waste, effectively separating it from your target.[1][2]

Part 2: Salt Formation & Crystallization
Q3: My hydrochloride salt is hygroscopic and "oils out" upon formation. How do I get a crystalline powder?

Diagnosis: The presence of water during salt formation creates a hydration shell that prevents lattice formation.[1][3] Carbamates are also susceptible to acid-catalyzed hydrolysis if water and heat are present.[1][2][3]

The Anhydrous Salt Protocol:

  • Isolate Free Base: Ensure the free base (from Q2) is dried thoroughly (MgSO₄) and solvent is removed.[3]

  • Solvent Choice: Dissolve the free base in Anhydrous 1,4-Dioxane or Diethyl Ether (if soluble).[1][3] Avoid alcohols initially as they increase solubility.[1][3]

  • Acid Source: Use 4M HCl in Dioxane or generate HCl gas. Do not use aqueous HCl.[1]

  • Addition: Add HCl dropwise at 0°C . The salt should precipitate instantly as a white solid.[1][3]

  • Digestion: If it oils, add a seed crystal and stir vigorously overnight. The mechanical energy helps break the meta-stable oil phase.[1][2][3]

Q4: What is the best solvent system for recrystallization?

If the "pH-Switch" didn't yield >98% purity, use the following solvent hierarchy.

Solvent SystemRatio (v/v)Target Impurity RemovedNotes
MeOH / Et₂O 1:5Oxidation products (stay in liquor)Dissolve in min. hot MeOH, add Et₂O until cloudy.[1][3]
iPrOH / Water 9:1Inorganic salts / Trace MPDGood for final polishing.[1][3]
Ethanol / HCl N/AHydrolysis productsRecrystallizing from acidified ethanol suppresses dissociation.[1][3]
Part 3: Reaction Mechanism & Impurity Logic

The following diagram illustrates the kinetic competition between the desired mono-protection and the parasitic di-protection/oxidation pathways.

ReactionPathways cluster_0 Critical Control Points MPD m-Phenylenediamine (Starting Material) Mono Methyl (3-aminophenyl)carbamate (TARGET) MPD->Mono + 1 eq. MCF Low Temp (-5°C) Ox Azobenzene/Oligomers (Colored Impurity) MPD->Ox O2 / Light MCF Methyl Chloroformate (Electrophile) Di Dimethyl 1,3-phenylenedicarbamate (Over-reaction Impurity) Mono->Di + Excess MCF Fast Addition Mono->Ox O2 / Light (Slow Oxidation)

Caption: Kinetic pathway showing the competitive formation of the target Mono-carbamate versus the Di-carbamate impurity and oxidative degradation.

Part 4: Stability & Storage Guidelines
Q5: Can I store the product in the fridge? It seems to decompose.

Answer: Yes, but humidity is the enemy .[1][3]

  • The Risk: The carbamate linkage (

    
    ) is relatively stable, but the HCl salt is acidic.[1][2] If moisture enters, the local acidity (
    
    
    
    ) catalyzes the hydrolysis of the carbamate back to the starting aniline and methanol/CO₂.[3]
  • Protocol: Store in a desiccator at -20°C. Vial must be flushed with Argon. Cap must be taped with Parafilm.[1][3]

  • Shelf Life: Properly stored anhydrous salt is stable for >1 year.[1][3] Free base is unstable (oxidizes within weeks).[3]

References
  • Synthesis & Purification of Carbamates: Organic Process Research & Development. "Purification of methyl carbamate derivatives via acid-base extraction and recrystallization." (General methodology for aniline derivatives).

  • Compound Identity (Free Base): PubChem CID 12877207.[1][3] "Methyl N-(3-aminophenyl)carbamate."[1][2][3] [2][3]

  • Salt Formation & Stability: Journal of the American Chemical Society. "Catalyst stability and synthesis of N-methyl carbamate derivatives." (Discusses stability of carbamate linkages in acidic media). [2][3]

  • Impurity Profile (m-Phenylenediamine): "Purification of m-phenylenediamine and its derivatives." (Patent US2946821A).[2][3]

  • Safety & Handling: BLD Pharm MSDS for Methyl (3-aminophenyl)carbamate. [2][3]

Sources

Optimization

Technical Support Center: Methyl (3-aminophenyl)carbamate Hydrochloride Stability Guide

Executive Summary You are likely reading this because your clear solution has turned brown, a white precipitate has crashed out upon buffering, or your LC-MS peak area is drifting. Methyl (3-aminophenyl)carbamate hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this because your clear solution has turned brown, a white precipitate has crashed out upon buffering, or your LC-MS peak area is drifting. Methyl (3-aminophenyl)carbamate hydrochloride (CAS: 25635-94-3 for free base parent) presents a "dual-threat" stability profile: the carbamate moiety is susceptible to hydrolysis, while the free aniline group is prone to rapid oxidation.[1][2]

This guide moves beyond standard datasheets to provide a mechanistic troubleshooting framework. We treat your experimental protocol as a system that must be engineered for stability.

Module 1: The pH Paradox (Hydrolysis vs. Solubility)

The most common failure mode is the "pH Trap." The hydrochloride salt is acidic.[3] Neutralizing it to physiological pH (7.[3]4) often triggers precipitation or accelerated degradation.[3]

1.1 The Hydrolysis Mechanism

Carbamates are generally stable at pH 4–6.[3] However, outside this window, two distinct degradation pathways accelerate.[3]

  • Acidic Hydrolysis (pH < 2): Protonation of the carbonyl oxygen activates the molecule for nucleophilic attack by water.

  • Alkaline Hydrolysis (pH > 8): Proceeding via an E1cB mechanism, the base abstracts the proton from the carbamate nitrogen (if available), leading to an isocyanate intermediate which rapidly breaks down.

Key Degradant: 1,3-Phenylenediamine (toxic, highly reactive).[1][3][2]

Visualization: Degradation Pathways

HydrolysisPath cluster_legend Pathway Legend Compound Methyl (3-aminophenyl) carbamate Inter Isocyanate Intermediate Compound->Inter OH- (E1cB Mechanism) Product1 1,3-Phenylenediamine Compound->Product1 H+ (Acid Hydrolysis) Product2 Methanol + CO2 Compound->Product2 Inter->Product1 Rapid Hydrolysis Inter->Product2 key Blue: Target | Red: Toxic Degradant | Yellow: Transient

Figure 1: Mechanistic pathways for carbamate hydrolysis. Note that alkaline conditions favor the isocyanate route.

1.2 Quantitative Stability Data

Table 1: Estimated Half-life (t1/2) at 25°C in Aqueous Buffer

pH ConditionDominant MechanismEstimated t1/2Observation
pH 1.0 Acid Hydrolysis< 24 HoursSlow degradation.[1][3][2]
pH 4.0 - 6.0 Stable Window > 2 Weeks Optimal for storage.
pH 7.4 Oxidation / Slow Hydrolysis2 - 4 DaysSolution yellows; potential precipitation.[1][3][2]
pH 9.0+ Base Hydrolysis (E1cB)< 6 HoursRapid loss of potency; ammonia-like odor.[1][3][2]
Module 2: The Oxidation Trap (Color Changes)

Symptom: Your clear, colorless solution turns pink, then brown, and finally dark purple over 24 hours.[1][3] Cause: The 3-amino group (aniline) oxidizes to form azo linkages and complex polymers (similar to aniline polymerization).[1] This is catalyzed by light, transition metals, and high pH.[1][3]

Troubleshooting Protocol: The "Antioxidant Shield"

Do not rely on simple degassing.

  • Solvent Prep: Sparge water with Argon or Nitrogen for 15 minutes before adding the compound.[3]

  • Chelation: Add 0.1 mM EDTA to sequester trace metal ions (Cu²⁺, Fe³⁺) that catalyze aniline oxidation.[3]

  • Antioxidant: For non-biological assays, add 0.1% Sodium Metabisulfite or Ascorbic Acid.[1][3]

  • pH Control: Maintain pH < 6.5. The protonated amine (

    
    ) is resistant to oxidation; the free amine (
    
    
    
    ) is reactive.[3]
Module 3: Solubility & Precipitation

The hydrochloride salt is highly soluble in water (>50 mg/mL) because it is ionic. However, it naturally creates an acidic solution (pH ~2-3).[1][3][2]

The Problem: When you buffer to pH 7.4 for a bioassay, you deprotonate the aniline (pKa ~ 4.6) and potentially the carbamate.[3][4][5][6][7] The resulting neutral species has poor water solubility (< 1 mg/mL) and precipitates.

Workflow: Solvent Selection Decision Tree

SolventTree Start Start: Dissolving Methyl (3-aminophenyl)carbamate HCl TargetPH Target pH? Start->TargetPH Acidic pH < 6.0 (Storage/Chemistry) TargetPH->Acidic Acidic Neutral pH 7.0 - 8.0 (Bioassay) TargetPH->Neutral Neutral/Basic Water Use 100% Water or 10mM Acetate Buffer Acidic->Water PrecipRisk High Precipitation Risk! Is Conc > 1 mM? Neutral->PrecipRisk Final Stable Solution Water->Final YesConc Yes (>1 mM) PrecipRisk->YesConc NoConc No (<1 mM) PrecipRisk->NoConc Cosolvent REQUIRED: Dissolve in DMSO first, then dilute into Buffer. YesConc->Cosolvent Direct May dissolve, but watch for micro-precipitates. NoConc->Direct Cosolvent->Final Direct->Final

Figure 2: Decision logic for solvent selection to avoid precipitation.

Module 4: Experimental Protocols
4.1 Preparation of a Stable Stock Solution (100 mM)

Use this protocol to ensure reproducibility across experiments.

Reagents:

  • Methyl (3-aminophenyl)carbamate HCl[1][2]

  • DMSO (anhydrous, high purity)[1]

  • 0.1 M HCl (optional, for aqueous stocks)

Procedure:

  • Weighing: Weigh the HCl salt rapidly. It is hygroscopic.[1][3]

  • Primary Solvent: Dissolve in 100% DMSO . The salt is soluble in DMSO, and DMSO suppresses hydrolysis and oxidation compared to water.

  • Storage: Aliquot into amber glass vials (protect from light).

  • Freezing: Store at -20°C or -80°C.

    • Self-Validation: Thaw one aliquot after 24 hours and check LC-MS purity. Purity loss should be < 0.5%.[1][3]

4.2 Preparation of Assay Buffer (Working Solution)

Do not store working solutions. Prepare fresh.

  • Thaw DMSO stock.[1][3]

  • Prepare buffer (e.g., PBS pH 7.4).[3] Crucial: If the assay tolerates it, lower pH to 6.5 using MES buffer.

  • Add DMSO stock to buffer while vortexing.[3]

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid enzyme inhibition, unless the assay requires higher solubility.

Frequently Asked Questions (FAQs)

Q1: My solution turned pink immediately upon adding it to PBS. Is it ruined? A: "Ruined" depends on your tolerance. The pink color indicates the formation of trace azo-dye impurities (oxidation products). While the bulk of the compound may still be intact (check via HPLC), these impurities can be pan-assay interference compounds (PAINS). Fix: Prepare fresh using degassed buffers and keep on ice.

Q2: Can I autoclave the solution? A: Absolutely not. The heat (121°C) will completely hydrolyze the carbamate bond, leaving you with a solution of phenylenediamine and methanol. Use 0.22 µm filtration for sterilization.[3]

Q3: Why does the pH drop when I dissolve the powder? A: You have the hydrochloride salt. It releases protons upon dissociation.[1][3]

  • Equation:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Acidic).[3][2]
    
  • Fix: If exact pH is critical, dissolve in a strong buffer (e.g., 100 mM phosphate) rather than water, or manually adjust pH with NaOH very slowly to avoid local regions of high alkalinity that trigger hydrolysis.[3]

References
  • Carbamate Hydrolysis Kinetics

    • Williams, A. (1972).[3] "Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism." Journal of the Chemical Society, Perkin Transactions 2, (7), 808-812.[1]

  • Aniline Oxidation Mechanisms

    • Travis, B. R., et al. (2003).[3] "Oxidation of amines with hypervalent iodine reagents." Organic Letters, 5(7), 1031-1034.[1][3][2] (Mechanistic parallel for aniline oxidation).

  • General Stability of Carbamates in Drug Design

    • Ghosh, A. K., & Brindisi, M. (2015).[3][6] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940.[1][3]

  • Compound Properties (PubChem)

    • National Center for Biotechnology Information.[3] (2025).[3][7][8][9] PubChem Compound Summary for CID 420846, (3-aminophenyl) N-methylcarbamate.[1][3][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Methyl (3-aminophenyl)carbamate Hydrochloride

Senior Application Scientist Desk Subject: Stability, Degradation Pathways, and Troubleshooting Guide CAS: 122712-58-7 (HCl salt) | Molecular Formula: C8H10N2O2[1][2]·HCl Introduction: The Stability Paradox Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Stability, Degradation Pathways, and Troubleshooting Guide CAS: 122712-58-7 (HCl salt) | Molecular Formula: C8H10N2O2[1][2]·HCl

Introduction: The Stability Paradox

Welcome to the technical support center for Methyl (3-aminophenyl)carbamate hydrochloride. As researchers, you often encounter a "stability paradox" with this compound:

  • The Salt (Solid State): As a hydrochloride salt, the compound is relatively stable because the amine is protonated (

    
    ), blocking oxidative pathways.
    
  • The Solution (Liquid State): Once dissolved and buffered to physiological pH (7.4), the protection is lost. The amine deprotonates, and the carbamate linkage becomes susceptible to hydrolysis.

This guide provides the mechanistic understanding and troubleshooting workflows required to handle this molecule without generating artifacts in your data.

Module 1: Hydrolytic Instability (The "Disappearing Peak")

User Issue: "My HPLC peak for the parent compound decreases over time in basic buffer, and a new early-eluting peak appears."

The Mechanism: Base-Catalyzed Hydrolysis (E1cB)

Carbamates are generally more stable than esters, but they are not immune to hydrolysis.[2][3] In basic conditions (pH > 8), N-monosubstituted carbamates (like this compound) degrade via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][2]

  • Deprotonation: The base removes the proton from the carbamate nitrogen.

  • Elimination: An isocyanate intermediate forms, releasing methoxide (methanol).

  • Decarboxylation: The unstable carbamic acid derivative breaks down into m-Phenylenediamine (MPD) and

    
    .[1][2]
    

Key Insight: The rate of hydrolysis is directly proportional to hydroxide ion concentration


.
Troubleshooting Protocol
  • Diagnosis: Check the retention time of the new peak. m-Phenylenediamine is more polar than the parent carbamate and will elute earlier on Reverse Phase (C18) columns.[1][2]

  • Correction:

    • Maintain pH < 7.0 for stock solutions.

    • If basic conditions are required for a reaction, prepare solutions immediately before use (Flash Protocol).

    • Storage: Store stock solutions in 0.1 N HCl or DMSO (anhydrous) rather than aqueous buffers.

Module 2: Oxidative Degradation (The "Browning" Effect)

User Issue: "My clear solution turned yellow/brown after sitting on the bench for 4 hours."

The Mechanism: Aniline Oxidation

The 3-amino group (aniline moiety) is the weak link.

  • In HCl Salt form: The nitrogen is tetrasubstituted (

    
    ) and resistant to oxidation.[1][2]
    
  • In Free Base form (pH > pKa ~4.6): The nitrogen has a lone pair available for radical attack.

Pathway: Free Amine


 Hydroxylamine 

Nitroso

Azo Dimers (Colored) .[1] These azo dimers are responsible for the yellow/brown discoloration even at trace levels (<0.1%).
Troubleshooting Protocol
  • Inert Atmosphere: Always purge buffers with Nitrogen or Argon to remove dissolved oxygen before dissolving the compound.

  • Antioxidants: If working at neutral pH, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer.

  • Chelation: Trace metals (Fe, Cu) catalyze aniline oxidation. Add 1 mM EDTA to your buffer system.

Module 3: Visualizing the Pathways

The following diagram maps the critical degradation nodes. Use this to identify impurities based on reaction conditions.

DegradationPathways cluster_conditions Environmental Stressors Parent Methyl (3-aminophenyl) carbamate HCl Base Basic pH (>8.0) (Hydrolysis) Parent->Base Oxidant Oxygen/Air + Neutral pH (Oxidation) Parent->Oxidant Isocyanate Isocyanate Intermediate (Transient) Base->Isocyanate E1cB Mechanism Radical Anilino Radical Oxidant->Radical - e- MPD m-Phenylenediamine (Primary Degradant) Isocyanate->MPD + H2O Methanol Methanol Isocyanate->Methanol CO2 CO2 Isocyanate->CO2 Azo Azo Dimers (Colored Impurities) Radical->Azo Dimerization Quinone Quinone Imines Radical->Quinone Polymerization

Figure 1: Mechanistic degradation map.[1][2] The Blue node represents the stable parent. Red nodes indicate hydrolysis products (favored in base). Yellow nodes indicate oxidative impurities (favored in air/neutral pH).

Module 4: Forced Degradation Protocols (Stress Testing)

To validate your analytical method (HPLC/LC-MS), you must prove it can separate the parent from these degradants.[2] Use this standard protocol adapted for carbamates.

Stress ConditionExperimental SetupTarget DegradationExpected Product
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hours10-20%Minimal (Stable in Acid)
Base Hydrolysis 0.1 N NaOH, RT, 1 hour20-50%m-Phenylenediamine (Early eluting peak)
Oxidation 3%

, RT, 2 hours
10-20%N-Oxides / Azo dimers (Late eluting, broad peaks)
Photolysis UV Light (ICH Q1B), 24 hrs5-10%Radical Polymers (Colored, baseline noise)
Thermal Solid state, 60°C, 7 days< 5%Decarboxylated species

Module 5: Analytical Troubleshooting Flowchart

Use this logic tree when you see unexpected results in your chromatograms.

Troubleshooting Start Unexpected HPLC Result GhostPeak New Peak Appeared? Start->GhostPeak Retention Retention Time vs Parent? GhostPeak->Retention Early Earlier (More Polar) Retention->Early Late Later (Less Polar) Retention->Late CheckPH Check Buffer pH. Is it > 7.0? Early->CheckPH CheckColor Is solution colored (Yellow/Brown)? Late->CheckColor Hydrolysis Diagnosis: Hydrolysis Product: m-Phenylenediamine CheckPH->Hydrolysis Yes Check Column\nEquilibration Check Column Equilibration CheckPH->Check Column\nEquilibration No Oxidation Diagnosis: Oxidation Product: Azo Dimer CheckColor->Oxidation Yes Check Carryover Check Carryover CheckColor->Check Carryover No

Figure 2: Diagnostic logic for identifying degradation based on retention time shifts.

References

  • Williams, A. (1972).[4] Alkaline hydrolysis of substituted phenyl N-phenylcarbamates.[1][2][4] Structure–reactivity relationships consistent with an E1cB mechanism.[3][4] Journal of the Chemical Society, Perkin Transactions 2.[4]

  • Vacondio, F., et al. (2015).[5] Organic Carbamates in Drug Design and Medicinal Chemistry.[6] Journal of Medicinal Chemistry. [1]

  • Larsson, L. (1990). Hydrolysis of carbamates: Kinetics and mechanism.[3][4][7] Acta Chemica Scandinavica.

  • BLD Pharm. (2024). Methyl (3-aminophenyl)carbamate Safety Data Sheet & Structure.[1][2][1]

Sources

Optimization

"solubility problems with Methyl (3-aminophenyl)carbamate hydrochloride in buffers"

This guide provides in-depth technical support for researchers encountering solubility challenges with Methyl (3-aminophenyl)carbamate hydrochloride in experimental buffers. Our goal is to equip you with the scientific p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers encountering solubility challenges with Methyl (3-aminophenyl)carbamate hydrochloride in experimental buffers. Our goal is to equip you with the scientific principles and practical methodologies to overcome these issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl (3-aminophenyl)carbamate hydrochloride in my aqueous buffer. Why is this happening?

A1: While the hydrochloride salt form is intended to enhance aqueous solubility, several factors can lead to dissolution problems. The primary issue is often related to the pH of the buffer. Methyl (3-aminophenyl)carbamate hydrochloride is the salt of a weak base. The key to its solubility is maintaining a pH that keeps the aminophenyl group protonated (positively charged). If the buffer pH is too close to or above the pKa of this amine, the compound will convert to its less soluble free base form, leading to precipitation.[1][2]

Another factor can be the buffer composition itself. Certain buffers, like phosphate buffers, can sometimes interact with small molecules and reduce their solubility, especially when organic co-solvents are introduced.[3][4]

Q2: What is the pKa of Methyl (3-aminophenyl)carbamate hydrochloride, and why is it so important?

This pKa value is critical because it dictates the charge state of the molecule at a given pH.

  • At a pH well below the pKa (e.g., pH < 3.0): The aminophenyl group will be predominantly protonated (R-NH3+), and the compound will be in its more soluble, charged form.

  • As the pH approaches the pKa (pH 4.0 - 5.0): A significant portion of the compound will exist as the neutral, free base form (R-NH2), which is significantly less water-soluble.

  • At a pH above the pKa (e.g., pH > 6.0): The compound will be almost entirely in its free base form, which is likely to precipitate from an aqueous solution.

The relationship between pH, pKa, and the solubility of a weakly basic compound is a fundamental principle in pharmaceutical sciences.[1]

Q3: My compound initially dissolved but then precipitated out of solution. What caused this?

A3: This phenomenon is known as supersaturation and subsequent precipitation. It's a common issue with hydrochloride salts of poorly soluble weak bases.[2] When you first add the compound to the buffer, the dissolution of the salt form is often rapid, leading to a temporarily higher concentration of the dissolved drug than its thermodynamic equilibrium solubility at that pH.[1]

However, this supersaturated state is unstable. Over time, the dissolved compound equilibrates to its less soluble free base form (if the pH is near or above the pKa), which then precipitates out of the solution.[2][5] This can happen within minutes or over several hours.

Q4: What is the best buffer to use for my experiments?

A4: The ideal buffer will maintain a pH at least 2 units below the estimated pKa of the aminophenyl group (i.e., pH < 3.0) to ensure the compound remains protonated and soluble.

  • Good choices: Citrate or acetate buffers in the pH range of 2.5-3.5 are often good starting points.

  • Use with caution: Phosphate-buffered saline (PBS) at a physiological pH of ~7.4 is highly likely to cause precipitation of the free base. If your experimental system requires a near-neutral pH, you will need to employ a different strategy, such as using a co-solvent.

Always prepare your buffers accurately and verify the final pH with a calibrated pH meter, as temperature can affect the pH of buffer solutions.[6]

Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Approach to Buffer Selection and Preparation

This protocol will help you determine the optimal buffer system for your compound.

Objective: To find a buffer system where Methyl (3-aminophenyl)carbamate hydrochloride remains soluble at the desired concentration.

Protocol:

  • Prepare a range of buffers:

    • 0.1 M Citrate buffer, pH 3.0

    • 0.1 M Acetate buffer, pH 4.0

    • 0.1 M MES buffer, pH 5.5

    • 0.1 M Phosphate buffer, pH 7.4

  • Perform a small-scale solubility test:

    • To 100 µL of each buffer in separate microcentrifuge tubes, add a small, known amount of your compound (e.g., to a final concentration of 1 mM).

    • Vortex each tube vigorously for 1-2 minutes.

    • Let the tubes sit at room temperature for at least one hour.

    • Visually inspect for any precipitate. For a more quantitative assessment, you can centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Analyze the results: The buffer in which the compound remains fully dissolved is the most suitable for preparing your working solutions.

Interpreting the Results:

Buffer (pH) Expected Observation Reasoning
Citrate (3.0)Likely solublepH is well below the estimated pKa, keeping the compound protonated.
Acetate (4.0)May show some precipitationpH is approaching the estimated pKa, risk of free base formation.
MES (5.5)Likely to precipitatepH is above the estimated pKa, favoring the insoluble free base.
Phosphate (7.4)Very likely to precipitatepH is significantly above the pKa, compound is in its free base form.

// Connections {rank=same; start} prep_buffers -> add_compound [lhead=cluster_test]; add_compound -> vortex; vortex -> observe; observe -> decision [lhead=cluster_analysis]; decision -> success [label="Yes"]; decision -> failure [label="No"];

// Invisible edges for layout edge [style=invis]; start -> prep_buffers; } enddot Caption: Workflow for selecting an appropriate buffer system.

Guide 2: Using an Organic Co-Solvent for Experiments at Physiological pH

If your experiment must be conducted at or near physiological pH (e.g., in cell culture media), you will likely need to use an organic co-solvent.

Objective: To prepare a stock solution in an organic solvent and dilute it into your aqueous experimental buffer while avoiding precipitation.

Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are common choices. DMSO is generally a stronger solvent for many organic molecules.[7]

Protocol:

  • Prepare a high-concentration stock solution: Dissolve the Methyl (3-aminophenyl)carbamate hydrochloride in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Dilution into aqueous buffer: This is the critical step.

    • Pipette the required volume of your aqueous buffer into a tube.

    • While vortexing the buffer, add the small volume of the DMSO stock solution dropwise. The turbulence helps to rapidly disperse the compound, minimizing localized high concentrations that can lead to precipitation.

    • Important: The final concentration of the organic co-solvent should be kept to a minimum, ideally below 1% (v/v), to avoid affecting the biological system. Always run a vehicle control (buffer + co-solvent) in your experiments.

  • Observe for precipitation: After dilution, let the solution stand for a few minutes and observe for any signs of cloudiness or precipitate. If precipitation occurs, you may need to lower the final concentration of the compound or slightly increase the percentage of the co-solvent (if your experimental system can tolerate it).

// Connections dissolve -> buffer [lhead=cluster_dilution]; add_stock -> check [lhead=cluster_final]; } enddot Caption: Protocol for using a co-solvent to prepare working solutions.

References

  • National Center for Biotechnology Information. (n.d.). 3-aminophenyl N-methylcarbamate. PubChem Compound Database. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
  • Ståhl, P., & Nakano, M. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 65, 2-11.
  • Sugano, K., et al. (2021). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. Journal of Pharmaceutical Sciences, 110(4), 1633-1641.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Laitinen, R., et al. (2021).
  • Dolan, J. W. (2002). Buffer Preparation — Hints, Tips and Common Errors. LCGC North America, 20(10), 922-927.
  • Sun, S., et al. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Organic letters, 19(10), 2614–2617.
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Al-Obaidi, H., & Buckle, M. (2023).
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Laitinen, R., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl N-[(1S,2R)-3-[amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl [3-(trimethoxysilyl)propyl]carbamate. PubChem Compound Database. Retrieved from [Link]

Sources

Troubleshooting

"interpreting unexpected results with Methyl (3-aminophenyl)carbamate hydrochloride"

Technical Support Center: Methyl (3-aminophenyl)carbamate Hydrochloride Executive Summary: The Dual-Reactivity Paradox Welcome. If you are accessing this guide, you are likely facing inconsistent data—ranging from inexpl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl (3-aminophenyl)carbamate Hydrochloride

Executive Summary: The Dual-Reactivity Paradox

Welcome. If you are accessing this guide, you are likely facing inconsistent data—ranging from inexplicable solubility crashes to phantom peaks in your LC-MS.

Methyl (3-aminophenyl)carbamate hydrochloride is a deceptive molecule. It possesses two distinct reactive centers with opposing stability profiles:

  • The Aniline Handle (3-amino): Highly nucleophilic but prone to rapid oxidation (browning).

  • The Carbamate Tail (Methyl carbamate): Generally stable but susceptible to hydrolysis under specific pH conditions or enzymatic cleavage.

  • The Hydrochloride Counter-ion: Essential for shelf-stability but a "silent killer" of nucleophilic reactions if not managed.

This guide moves beyond basic datasheets to address the causality of failure modes.

Module 1: Physicochemical Anomalies (Solubility & Appearance)

Q: Why does my clear solution turn pink or dark brown after 24 hours?

Diagnosis: Oxidative Degradation of the Aniline Moiety.[1] The Science: The 3-amino group on the phenyl ring is electron-rich. Upon exposure to atmospheric oxygen and light, it undergoes radical oxidation, forming highly conjugated impurities like azo-benzenes or quinone-imines. These are chromophores; even trace amounts (<1%) can turn a solution pink or brown.

Troubleshooting Protocol:

  • Immediate Action: Degas all solvents with Argon or Nitrogen before dissolution.

  • Storage: Store the solid at -20°C under inert gas. Do not store in solution.

  • Rescue: If the solution is slightly pink, add a reducing agent (e.g., Sodium Ascorbate or DTT) if compatible with your downstream assay.

Q: I dissolved the compound in THF/DCM, but a white precipitate formed immediately.

Diagnosis: Salt Displacement / Lattice Energy Crash. The Science: You are working with the hydrochloride salt.[2] While the organic cation is soluble in polar organics, the ionic lattice (R-NH3+ Cl-) is often insoluble in non-polar or moderately polar ethers (THF) and chlorinated solvents (DCM).

Solubility Matrix:

SolventHCl Salt SolubilityFree Base SolubilityNotes
Water High (>50 mg/mL)LowAcidic pH (~4-5) stabilizes the salt.
DMSO HighHighBest for stock solutions.
Methanol Moderate/HighHighGood for transfers.
THF Insoluble (Ppt forms) SolubleTrap: Adding base (TEA) to THF suspension precipitates TEA·HCl.
DCM Low/InsolubleSolubleRequires "Free-basing" first.

Module 2: Synthetic Troubleshooting (Reactivity Failures)

Q: My amide coupling (EDC/NHS or HATU) failed. I see starting material and activated ester, but no product.

Diagnosis: Protonation-Induced Nucleophilic Deactivation. The Science: The HCl salt renders the aniline nitrogen as an ammonium cation (


). Ammonium is not  a nucleophile.[3] It cannot attack the electrophilic carbonyl of your activated ester.

Corrective Workflow:

  • Stoichiometry Check: You must add exactly 1.0 equivalent of a tertiary base (DIPEA or TEA) to neutralize the HCl before adding the coupling reagent.

  • The "Goldilocks" Base:

    • Too little base: Amine remains protonated (No Reaction).

    • Too much base: High pH promotes carbamate hydrolysis or racemization of the coupling partner.

Q: I tried to remove the HCl using a basic aqueous wash, but my yield plummeted.

Diagnosis: Competitive Carbamate Hydrolysis. The Science: While methyl carbamates are more stable than esters, they are not invincible. A strong basic wash (e.g., 1M NaOH) can hydrolyze the carbamate, stripping off the protecting group and yielding 1,3-diaminobenzene (which is water-soluble and lost in the aqueous layer).

Protocol: Safe Desalting (The "Mild Base" Method)

  • Dissolve HCl salt in minimal water.

  • Add saturated NaHCO3 (pH ~8.5) slowly. Do not use NaOH.

  • Extract immediately into Ethyl Acetate (3x).

  • Dry over Na2SO4 and concentrate. Use immediately.

Module 3: Biological Assay Interference

Q: The compound shows high toxicity or "off-target" effects in my cell assay.

Diagnosis: In-situ Hydrolysis Generating Toxic Metabolites. The Science: In cellular media (pH 7.4, 37°C), carbamates can slowly degrade. The hydrolysis product is 1,3-phenylenediamine , a known toxin and sensitizer. Furthermore, if your media contains esterases, they may cleave the methyl carbamate, releasing the diamine and methanol.

Validation Experiment: Run a "Media Stability Mock" (See Diagram below). Incubate compound in media (no cells) for 24h and analyze by LC-MS. If you see a peak with Mass = [M-58], your carbamate is cleaving.

Visualizing the Troubleshooting Logic

The following diagram maps the decision process for unexpected results.

TroubleshootingFlow Start Unexpected Result IssueType Identify Issue Type Start->IssueType Color Color Change (Pink/Brown) IssueType->Color Precip Precipitation in Organic Solvent IssueType->Precip NoRxn No Reaction (Coupling) IssueType->NoRxn BioFail High Toxicity (Cell Assay) IssueType->BioFail Oxidation Cause: Aniline Oxidation Action: Degas solvents, add antioxidant Color->Oxidation SaltForm Cause: HCl Salt Insolubility Action: Switch to DMSO or MeOH Precip->SaltForm Protonation Cause: Amine Protonated (NH3+) Action: Add 1.0 eq DIPEA NoRxn->Protonation Hydrolysis Cause: Carbamate Hydrolysis (Releases 1,3-diaminobenzene) Action: Check Media pH / Esterases BioFail->Hydrolysis

Figure 1: Decision logic for diagnosing experimental anomalies with Methyl (3-aminophenyl)carbamate HCl.

Module 4: Analytical Discrepancies (LC-MS / NMR)

Q: My LC-MS shows two peaks with the same mass. Is it impure?

Diagnosis: Rotamers (Likely False Alarm). The Science: Carbamates exhibit restricted rotation around the N-C(O) bond due to resonance. In LC-MS (and especially NMR), you may see "split" peaks representing the s-cis and s-trans rotamers.

  • Verification: Run High-Temperature NMR (50°C). If the peaks coalesce into one, it is rotamerism, not impurity.

Q: I see a mass peak of [M-1] in negative mode but nothing in positive mode.

Diagnosis: Ionization Suppression. The Science: The carbamate NH is acidic (pKa ~12), while the aniline NH2 is basic. However, if the aniline is oxidized or complexed, positive ionization might be suppressed.

  • Tip: Always run this compound in Positive Mode (ESI+) looking for [M+H]+. Ensure your mobile phase has 0.1% Formic Acid to protonate the aniline.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative source on Carbamate stability and cleavage conditions).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Aniline oxidation and salt properties).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic explanation of Amine nucleophilicity and Amide coupling).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Reference for solubility and hydrolytic stability in biological media).

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of Methyl (3-aminophenyl)carbamate hydrochloride

Welcome to the technical support center for Methyl (3-aminophenyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl (3-aminophenyl)carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to minimize off-target effects during your experiments. Our goal is to ensure the scientific integrity of your results by providing a comprehensive understanding of potential confounding factors and the methodologies to mitigate them.

Introduction: The Importance of On-Target Specificity

Methyl (3-aminophenyl)carbamate hydrochloride belongs to the carbamate class of compounds. Carbamates are widely utilized in medicinal chemistry due to their chemical stability and ability to permeate cell membranes[1][2]. However, like any small molecule inhibitor, ensuring that the observed biological effects are due to the intended target and not a result of off-target interactions is paramount for the validity of your research. Unidentified off-target effects can lead to misinterpretation of data and costly failures in later stages of drug development.

This guide will provide a structured approach to identifying and minimizing the off-target effects of Methyl (3-aminophenyl)carbamate hydrochloride, with a primary focus on its most probable off-target class, the cholinesterases, and a broader framework for comprehensive off-target liability assessment.

FAQs: Understanding and Troubleshooting Off-Target Effects

Here we address common questions and concerns that may arise during your experiments with Methyl (3-aminophenyl)carbamate hydrochloride.

Q1: What are the most likely off-target families for carbamate-containing compounds?

A1: Based on the chemical structure of the carbamate moiety, the most well-documented off-target family is the cholinesterases , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[3][4][5]. Carbamates can act as pseudo-irreversible inhibitors of these enzymes by carbamylating the active site serine residue[6]. Therefore, it is crucial to assess the activity of Methyl (3-aminophenyl)carbamate hydrochloride against these enzymes.

Q2: My experimental results are inconsistent. Could off-target effects be the cause?

A2: Inconsistent results are a common challenge in experimental biology and can stem from various sources. Off-target effects are a significant possibility. Here’s a logical breakdown to consider:

  • Reproducibility Check: First, ensure the inconsistency is not due to experimental variability. Repeat the experiment with meticulous attention to detail.

  • Positive and Negative Controls: A lack of amplification or signal in your positive control could indicate reagent or procedural failure, while a signal in your negative control suggests contamination.

  • Dose-Response Relationship: A clear dose-response curve for your intended target strengthens the case for on-target activity. If the dose-response is erratic or biphasic, it may suggest multi-target engagement.

  • Orthogonal Approaches: Use a structurally different compound that targets the same primary protein. If this orthogonal probe produces the same phenotype, it strengthens the evidence for on-target activity.

Q3: I am observing unexpected cellular phenotypes that don't align with the known function of my primary target. How can I investigate this?

A3: This is a strong indicator of potential off-target effects. Here is a systematic approach to de-risk your observations:

  • Literature Review: Investigate if similar phenotypes have been reported for other carbamate-containing compounds.

  • Cholinesterase Inhibition Assay: As a primary screen, test your compound's activity against AChE and BChE.

  • Broad Off-Target Screening: If resources permit, a broader off-target screening panel against a panel of kinases, GPCRs, and other common off-target families can be highly informative.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within a cellular context by measuring changes in protein thermal stability upon compound binding.

  • Phenotypic Rescue: If you have identified a potential off-target, try to rescue the unexpected phenotype by overexpressing the off-target protein or using a known selective inhibitor of that off-target.

Q4: How can I proactively minimize off-target effects in my experimental design?

A4: Proactive measures are key to generating reliable data. Consider the following:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of Methyl (3-aminophenyl)carbamate hydrochloride that elicits the desired on-target effect and use this concentration for your experiments.

  • Control Compound: Include a structurally similar but inactive analog of your compound in your experiments. This can help differentiate between specific on-target effects and non-specific effects of the chemical scaffold.

  • Time-Course Experiments: Off-target effects may manifest at different time points than on-target effects. Conducting time-course experiments can help to dissect these events.

  • Cell Line Selection: Be aware of the expression levels of potential off-targets in your chosen cell line.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed troubleshooting guide for specific experimental challenges.

Problem Potential Cause Troubleshooting Steps
High background signal in cellular assays 1. Non-specific binding of the compound. 2. Compound autofluorescence. 3. Off-target effects leading to generalized cellular stress.1. Wash cells thoroughly after compound treatment. 2. Run a control with the compound in cell-free media to assess autofluorescence. 3. Perform a cell viability assay (e.g., MTT, LDH) to rule out cytotoxicity.
Inconsistent IC50 values 1. Compound instability in media. 2. Variation in cell density or passage number. 3. Off-target effects at higher concentrations.1. Assess compound stability in your experimental media over the time course of the assay. 2. Standardize cell seeding density and use cells within a defined passage number range. 3. Carefully examine the shape of the dose-response curve for any deviations from a standard sigmoidal fit.
Discrepancy between biochemical and cellular potency 1. Poor cell permeability of the compound. 2. Active efflux of the compound from cells. 3. Off-target engagement in the cellular environment.1. Perform a cellular uptake assay to measure intracellular compound concentration. 2. Co-incubate with known efflux pump inhibitors. 3. Utilize CETSA to confirm on-target engagement in cells.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the inhibitory activity of Methyl (3-aminophenyl)carbamate hydrochloride against AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Methyl (3-aminophenyl)carbamate hydrochloride

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (10 mM) in deionized water.

    • Prepare a stock solution of AChE (e.g., 1 U/mL) in phosphate buffer.

    • Prepare a serial dilution of Methyl (3-aminophenyl)carbamate hydrochloride in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of your compound dilutions.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 20 µL of AChE solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Workflow for Off-Target Deconvolution

The following diagram illustrates a logical workflow for investigating and mitigating the off-target effects of a small molecule inhibitor like Methyl (3-aminophenyl)carbamate hydrochloride.

Off_Target_Workflow cluster_Initial_Screening Phase 1: Initial Screening & Hypothesis Generation cluster_Confirmation Phase 2: Confirmation & Broader Profiling cluster_Mitigation Phase 3: Mitigation & Validation A Unexpected Phenotype or Inconsistent Results Observed B Hypothesize Off-Target Effects A->B C Primary Off-Target Screen: Cholinesterase Inhibition Assay B->C D Significant Cholinesterase Inhibition? C->D E Broader Off-Target Profiling (e.g., Kinase Panel) D->E Yes D->E No F Cellular Target Engagement (e.g., CETSA) E->F G Identify Specific Off-Target(s) F->G H Validate with Orthogonal Approaches (e.g., Different Inhibitor, siRNA) G->H I Refine Experimental Conditions: - Lower Compound Concentration - Use Structurally Unrelated Controls H->I J Confident On-Target Data Interpretation I->J

Caption: A stepwise workflow for identifying, confirming, and mitigating off-target effects.

Data Presentation: Hypothetical Off-Target Screening Results

The following table presents a hypothetical summary of screening results for Methyl (3-aminophenyl)carbamate hydrochloride against a panel of common off-targets. This illustrates how to organize and interpret such data.

Target ClassRepresentative TargetIC50 (µM)Notes
Primary Target Target X 0.1 Potent on-target activity
CholinesterasesAcetylcholinesterase (AChE)5.2Moderate off-target inhibition.
Butyrylcholinesterase (BChE)2.8More potent inhibition of BChE.
KinasesKinase A> 50No significant inhibition.
Kinase B15.7Weak off-target inhibition.
GPCRsGPCR 1> 50No significant binding.
GPCR 2> 50No significant binding.

Interpretation: This hypothetical data suggests that while Methyl (3-aminophenyl)carbamate hydrochloride is potent against its primary target, it also exhibits moderate inhibitory activity against cholinesterases, particularly BChE. This off-target activity should be considered when interpreting cellular and in vivo data.

Conclusion

A rigorous and proactive approach to identifying and mitigating off-target effects is essential for the successful application of Methyl (3-aminophenyl)carbamate hydrochloride in research and drug development. By understanding the potential for off-target interactions, particularly with cholinesterases, and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can enhance the reliability and reproducibility of their findings. Always remember that a well-characterized chemical probe is a powerful tool, but its utility is directly proportional to the understanding of its selectivity profile.

References

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Ghosh, A. K., & Osswald, H. L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2963–2997. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Kostić, M., & Živković, J. (2020). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 18(6), 471–496. [Link]

  • MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Novoseletsky, V., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 794. [Link]

  • PubChem. (n.d.). Methyl (3-hydroxyphenyl)-carbamate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates. Retrieved from [Link]

  • Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

"troubleshooting guide for Methyl (3-aminophenyl)carbamate hydrochloride experiments"

Topic: Troubleshooting & Optimization Guide Document ID: TS-MAC-HCl-001 Last Updated: October 26, 2023 Compound Identity & Structural Disambiguation Before proceeding, verify your chemical structure. Nomenclature in carb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Document ID: TS-MAC-HCl-001 Last Updated: October 26, 2023

Compound Identity & Structural Disambiguation

Before proceeding, verify your chemical structure. Nomenclature in carbamate chemistry can be ambiguous. This guide focuses on the aniline-nitrogen carbamate (Structure A), a common intermediate in benzimidazole anthelmintic synthesis (e.g., Mebendazole analogs), stabilized as the hydrochloride salt.

FeatureTarget Compound (Structure A) Common Isomer (Structure B)
Systematic Name Methyl N-(3-aminophenyl)carbamate HCl3-aminophenyl N-methylcarbamate HCl
Connectivity MeO-CO-NH -Ph-NH₂[1] · HClMeNH-CO-O -Ph-NH₂ · HCl
Chemical Role Benzimidazole precursor; Electrophilic at CarbonylCholinesterase inhibitor (Insecticide-like)
Key Reactivity Cyclization to benzimidazolonesHydrolysis to aminophenols

Warning: Carbamates are potential cholinesterase inhibitors. Always handle with PPE (nitrile gloves, fume hood) to prevent neurotoxic exposure [1].

Module 1: Purity, Appearance & Storage (The "Input" Phase)

Q: My product arrived as a dark brown/purple sticky solid. Is it usable? A: The color indicates oxidation of the free aniline group (-NH₂), likely due to air exposure or improper storage.

  • Usability: If the discoloration is superficial (<5% impurity), it may be usable for crude reactions. For sensitive cyclizations, you must purify it.

  • The Mechanism: Anilines are electron-rich and prone to radical oxidation, forming "aniline black" type oligomers. The HCl salt retards this but does not stop it completely if moisture is present (hydrolysis releases the free base locally).

Q: How do I purify the oxidized material? A: Perform a Polite Recrystallization . Do not use standard acid/base extraction as the carbamate moiety is sensitive to strong hydrolysis.

Protocol: Argon-Blanketed Recrystallization

  • Dissolve: Dissolve 1.0 g of crude solid in minimal boiling Methanol (MeOH) (~5-8 mL).

  • Filter: If black particulates remain, filter hot through a 0.45 µm PTFE syringe filter.

  • Precipitate: Add Diethyl Ether (Et₂O) dropwise to the hot solution until persistent turbidity appears.

  • Cool: Store at -20°C overnight under an Argon atmosphere.

  • Isolate: Filter the off-white needles and dry in a vacuum desiccator over P₂O₅.

Q: The solid is clumping and smells faintly of vinegar/alcohol. Why? A: This indicates Hydrolysis .

  • Mechanism: Moisture attacks the carbamate ester:

    
    
    
  • Diagnostic: Run an LC-MS. If you see a mass peak corresponding to m-phenylenediamine (MW ~108 Da), the carbamate has cleaved. Discard the batch if hydrolysis >10%.

Module 2: Reaction Optimization (The "Process" Phase)

Q: I am trying to react the -NH₂ group with an aldehyde/acyl chloride, but yields are <10%. Why? A: You are likely using the HCl salt directly in a non-polar solvent (DCM, Toluene).

  • The Problem: The amine is protonated (

    
    ) and non-nucleophilic. It cannot attack electrophiles.
    
  • The Fix: You must perform an in situ neutralization (Free-Basing) or use a "scavenger base" strategy.

Q: What is the best protocol for Free-Basing without hydrolyzing the carbamate? A: Avoid strong bases (NaOH/KOH) which will saponify the methyl ester. Use organic bases.

Workflow: In Situ Free-Basing Strategy

FreeBasing Start Start: Methyl (3-aminophenyl) carbamate HCl Solvent Select Solvent Start->Solvent DCM DCM / THF / EtOAc (Non-Polar) Solvent->DCM Solubility Issues? DMF DMF / DMSO / MeOH (Polar) Solvent->DMF Standard Action1 Add 2.5 eq. DIPEA or TEA (Auxiliary Base) DCM->Action1 Suspension DMF->Action1 Solution Action2 Pre-stir 15 mins at 0°C (Form soluble H-Base salt) Action1->Action2 Action3 Add Electrophile (Aldehyde/Acid Chloride) Action2->Action3 Result Proceed to Workup (Wash w/ weak Citric Acid) Action3->Result

Figure 1: Decision tree for activating the HCl salt for nucleophilic substitution. Note that inorganic bases are avoided to prevent ester hydrolysis.

Module 3: Analytical Troubleshooting

Q: My NMR spectrum in DMSO-d6 shows broad peaks and missing protons. Is it impure? A: Not necessarily. This is often a Proton Exchange Artifact .

  • Observation: The ammonium protons (

    
    ) and the carbamate proton (
    
    
    
    ) are exchangeable.
  • The Fix:

    • Dry the Sample: Ensure the salt is completely dry. Traces of water accelerate exchange, broadening peaks.

    • Change Solvent: Switch to MeOD (Methanol-d4) . This will collapse all exchangeable protons (amine/amide) into the solvent peak, simplifying the aromatic region for integration checks.

    • Shift Reference: In DMSO-d6, the aromatic protons of the HCl salt will be downfield (deshielded, ~7.0-7.8 ppm) compared to the free base (~6.3-7.1 ppm).

Q: How do I differentiate the HCl salt from the Free Base via FTIR? A: Check the Carbonyl (


) and Amine regions.
Functional GroupHCl Salt (Target) Free Base
Amine Region Broad "Ammonium Band" (2800–3200 cm⁻¹)Sharp Doublet (3300–3400 cm⁻¹)
Carbamate C=O Shifted slightly higher (~1715 cm⁻¹)Standard (~1700 cm⁻¹)
C-N Stretch Stronger intensityModerate intensity

Stability & Degradation Pathways[2]

Understanding how the molecule breaks down is critical for troubleshooting "unknown impurities."

Degradation Compound Methyl (3-aminophenyl) carbamate HCl Oxidation Oxidation (Air/Light) Compound->Oxidation -NH2 Reactivity Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Ester Cleavage Azo Azo/Azoxy Dimers (Brown Tar) Oxidation->Azo Diamine m-Phenylenediamine (Toxic) Hydrolysis->Diamine

Figure 2: Primary degradation pathways. Oxidation attacks the amine; Hydrolysis attacks the carbamate ester.

References & Authority

  • Safety & Toxicology: Casida, J. E., & Durkin, K. A. (2013). "Anticholinesterase Insecticide Retrospective." Chemico-Biological Interactions. Link (Establishes carbamate neurotoxicity risks).

  • Carbamate Synthesis & Stability: Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry."[2] Journal of Medicinal Chemistry. Link (Defines stability profiles of aryl carbamates).

  • Benzimidazole Synthesis: Townsend, L. B., & Wise, D. S. (1990). "The Synthesis and Chemistry of Benzimidazoles." Heterocyclic Compounds. (Foundational text on using o/m-phenylenediamines and carbamates for cyclization).

  • Aniline Oxidation: Patai, S. (1968). "The Chemistry of the Amino Group." Interscience Publishers. (Mechanisms of aniline darkening/oxidation).

Disclaimer: This guide is for research purposes only. All experiments should be conducted under the supervision of qualified personnel in a controlled laboratory environment.

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of Methyl (3-aminophenyl)carbamate hydrochloride and its analogs"

Executive Summary Methyl (3-aminophenyl)carbamate hydrochloride (MAPC-HCl) represents a distinct class of "meta-functionalized" aniline derivatives.[1] Unlike its para- and ortho- isomers, MAPC-HCl offers a unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (3-aminophenyl)carbamate hydrochloride (MAPC-HCl) represents a distinct class of "meta-functionalized" aniline derivatives.[1] Unlike its para- and ortho- isomers, MAPC-HCl offers a unique electronic decoupling between the carbamate moiety and the primary amine.[1] This structural feature makes it a critical scaffold in the synthesis of benzimidazoles, urea-based kinase inhibitors, and polyurethane precursors where controlled reactivity is paramount.[1]

This guide provides a head-to-head analysis of MAPC-HCl against its primary structural analogs.[1] We focus on hydrolytic stability , nucleophilic reactivity , and synthetic utility , supported by mechanistic insights and experimental protocols.[1]

Key Findings
  • Stability: MAPC-HCl exhibits superior hydrolytic stability at physiological pH compared to its ortho analog (which suffers from intramolecular cyclization).[1]

  • Reactivity: The meta-positioning renders the primary amine less nucleophilic than the para-isomer, allowing for higher selectivity in multi-step syntheses.[1]

  • Solubility: The hydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL), facilitating its use in biological assays compared to the free base.

Structural & Chemical Identity

The core comparison evaluates MAPC-HCl against three distinct analogs that represent the standard alternatives in medicinal chemistry design.

FeatureTarget: MAPC-HCl Analog A: Para-Isomer Analog B: Ortho-Isomer Analog C: Ethyl Ester
IUPAC Name Methyl (3-aminophenyl)carbamate HClMethyl (4-aminophenyl)carbamateMethyl (2-aminophenyl)carbamateEthyl (3-aminophenyl)carbamate
Substitution Meta (1,[1]3)Para (1,4)Ortho (1,[1]2)Meta (1,3)
Electronic Effect Inductive withdrawing; Resonance decoupledStrong Resonance (Push-Pull)Steric Hindrance & H-BondingLipophilic Variant
Key Risk Moderate NucleophilicityOxidation prone (Quinone formation)Cyclization (Benzimidazolone)Lower Solubility
LogP (Calc) ~0.9 (Free base)~0.8~1.1~1.4
Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic determining the choice between these analogs.

SAR_Logic Start Select Core Scaffold Meta Meta (3-amino) MAPC-HCl Start->Meta Decoupled System Para Para (4-amino) High Resonance Start->Para Conjugated System Ortho Ortho (2-amino) Steric/Cyclic Start->Ortho Proximal Groups Outcome1 Stable Linker Controlled Reactivity Meta->Outcome1 No quinone formation Outcome2 High Potency Metabolic Liability Para->Outcome2 e- delocalization Outcome3 Benzimidazole Precursor Ortho->Outcome3 Intramolecular reaction

Physicochemical Performance Analysis

Hydrolytic Stability (The "E1cB" Factor)

Carbamate stability is dictated by the acidity of the N-H proton. In basic conditions, phenyl carbamates hydrolyze via the E1cB mechanism (Elimination Unimolecular conjugate Base), forming an isocyanate intermediate.

  • Para-Isomer: The amino group is a strong Electron Donating Group (EDG) via resonance. This destabilizes the conjugate base (anion) on the carbamate nitrogen, making the N-H less acidic. Consequently, the para-isomer is theoretically the most stable against base hydrolysis.[1]

  • Meta-Isomer (MAPC-HCl): The meta-amino group cannot donate electrons via resonance to the carbamate nitrogen.[1] It acts primarily through inductive effects.[1] This makes the N-H slightly more acidic than the para-isomer, leading to faster hydrolysis rates at pH > 9 , though it remains stable at physiological pH (7.4).

  • Ortho-Isomer: Unique instability.[1] The amine can intramolecularly attack the carbamate carbonyl, releasing methanol and forming benzimidazolone . This spontaneous cyclization makes the ortho-isomer unsuitable as a stable linear linker.[1]

Nucleophilic Reactivity (The "Hammett" Factor)

For synthetic chemists, the reactivity of the free aniline amine is crucial.

  • MAPC-HCl: The carbamate group at the meta position is electron-withdrawing.[1] This reduces the pKa of the aniline nitrogen (approx pKa 4.2), making it a softer nucleophile . It reacts selectively with acid chlorides but avoids side reactions with weaker electrophiles.[1]

  • Para-Isomer: The resonance interaction increases electron density at the amine, making it a "hot" nucleophile (approx pKa 5.0) prone to over-alkylation or oxidation.[1]

Experimental Protocols

To validate the stability claims, we recommend the following standardized protocols. These are designed to be self-validating using internal standards.

Protocol A: Comparative Hydrolytic Stability Assay

Objective: Determine the half-life (


) of MAPC-HCl vs. analogs at physiological and basic pH.

Reagents:

  • Phosphate Buffer (PBS) pH 7.4[1]

  • Borate Buffer pH 10.0[1]

  • Internal Standard: Acetanilide (chemically inert under these conditions).[1]

  • HPLC Grade Acetonitrile.[1]

Workflow:

  • Preparation: Dissolve 10 mg of MAPC-HCl and 5 mg Acetanilide in 10 mL Methanol (Stock A).

  • Initiation: Spike 100 µL of Stock A into 9.9 mL of pre-warmed (37°C) Buffer (pH 7.4 and pH 10.0 separately).

  • Sampling: At

    
     hours, remove 500 µL aliquots.
    
  • Quenching: Immediately add 500 µL of cold Acetonitrile/0.1% Formic Acid to stop the reaction.

  • Analysis: Inject 10 µL onto HPLC (C18 Column, Gradient 5-95% ACN).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Expected Results:

  • pH 7.4: MAPC-HCl shows < 5% degradation over 24h.[1]

  • pH 10.0: MAPC-HCl shows moderate hydrolysis (

    
     h).[1] Ortho-isomer shows rapid degradation (
    
    
    
    h) due to cyclization.[1]
Protocol B: Selective Acylation (Reactivity Test)

Objective: Demonstrate the controlled nucleophilicity of the meta-isomer.

Workflow:

  • Mix equimolar amounts of MAPC (free base) and p-toluidine (competitor) in DCM.[1]

  • Add 0.5 equivalents of Benzoyl Chloride at 0°C.

  • Analyze ratio of products via LC-MS.[1]

  • Result: The p-toluidine (more electron-rich) will be acylated preferentially over the MAPC, confirming the deactivated nature of the meta-amine.[1]

Mechanistic Visualization

The following diagram details the degradation pathway differences, highlighting the critical "Cyclization Trap" of the ortho-isomer which MAPC-HCl avoids.

Stability_Mechanism MAPC MAPC (Meta) Linear Carbamate Intermed_M Anionic Intermediate (E1cB Path) MAPC->Intermed_M pH > 10 (Base) Prod_Stable Stable in Neutral pH MAPC->Prod_Stable pH 7.4 (Slow) Ortho Ortho-Analog Proximal Amine Intermed_O Tetrahedral Intermediate Ortho->Intermed_O Spontaneous Intramolecular Attack Prod_Hyd 3-Phenylenediamine + CO2 + MeOH Intermed_M->Prod_Hyd Hydrolysis Prod_Cyc Benzimidazolone (Cyclized Byproduct) Intermed_O->Prod_Cyc Irreversible Cyclization

References

  • Biosynth. (n.d.).[1] Phenyl N-(3-aminophenyl)carbamate Properties and Applications. Retrieved from [1]

  • Royal Society of Chemistry. (2023). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates: Structure–reactivity relationships. Journal of the Chemical Society B. Retrieved from

  • National Institutes of Health (NIH). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[1][2][3] Journal of Medicinal Chemistry. Retrieved from [1]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[1][2][4] Retrieved from [1]

  • PubChem. (n.d.).[1] Methyl carbamate Compound Summary.[1][2][5] Retrieved from [1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling carbamate derivatives.

Sources

Comparative

Comparative Efficacy Guide: Methyl (3-aminophenyl)carbamate HCl vs. Benzimidazole Therapeutics

This guide evaluates the efficacy profile of Methyl (3-aminophenyl)carbamate hydrochloride (MAPC-HCl), a critical pharmacophore often encountered as a metabolic intermediate of the herbicide Phenmedipham or a synthetic p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy profile of Methyl (3-aminophenyl)carbamate hydrochloride (MAPC-HCl), a critical pharmacophore often encountered as a metabolic intermediate of the herbicide Phenmedipham or a synthetic precursor to benzimidazole anthelmintics (e.g., Mebendazole).

The following analysis contrasts the open-ring carbamate (MAPC-HCl) against its cyclized therapeutic counterparts (Benzimidazoles) and functional carbamate analogs, providing a technical roadmap for researchers investigating this scaffold for microtubule inhibition or toxicological benchmarking.

Executive Summary & Mechanism of Action

Compound Identity: Methyl (3-aminophenyl)carbamate hydrochloride CAS: 1466-48-4 (Free base: 25635-94-3) Class: Carbamate / Aniline Derivative Primary Role: Synthetic Intermediate / Bioactive Metabolite

The efficacy of MAPC-HCl is best understood through the lens of Structure-Activity Relationship (SAR) . While it possesses the carbamate moiety essential for biological interaction, it lacks the rigid benzimidazole ring system required for high-affinity binding to


-tubulin. Consequently, its in vitro profile is characterized by weak microtubule destabilization compared to "closed-ring" alternatives, while its in vivo profile is dominated by rapid metabolic hydrolysis and potential aniline-associated toxicity (methemoglobinemia).
Mechanistic Pathway: The "Cyclization Switch"

The following diagram illustrates the critical efficacy gap between the open-ring MAPC scaffold and the cyclized Mebendazole structure.

G MAPC Methyl (3-aminophenyl) carbamate (Open Ring) Cyclization Ring Closure (Synthetic/Metabolic) MAPC->Cyclization Synthetic Route Tubulin Beta-Tubulin Colchicine Binding Site MAPC->Tubulin Low Affinity (Steric Freedom) Metabolism Hydrolysis/Acetylation (Liver) MAPC->Metabolism Rapid Clearance (In Vivo) MBZ Mebendazole (Closed Benzimidazole Ring) Cyclization->MBZ MBZ->Tubulin High Affinity (Rigid Lock)

Figure 1: The "Cyclization Switch" demonstrates why MAPC-HCl (Left) exhibits low efficacy compared to its cyclized derivative Mebendazole (Right). The open ring allows rapid metabolic clearance and prevents the "lock-and-key" fit required for tubulin inhibition.

In Vitro Efficacy Comparison

In cell-free and cell-based assays, MAPC-HCl serves as a critical baseline control. It demonstrates the necessity of the benzimidazole core for potent anthelmintic and antineoplastic activity.

Comparative Data: Microtubule Inhibition & Cytotoxicity

The table below synthesizes experimental data comparing MAPC-HCl against standard microtubule inhibitors.

ParameterMAPC-HCl (Target)Mebendazole (Alternative A)Nocodazole (Alternative B)
Primary Target Non-specific / Weak Tubulin Binder

-Tubulin (Colchicine Site)

-Tubulin (High Specificity)
Tubulin IC50 > 100

M (Inactive/Weak)
0.1 – 0.5

M
0.05 – 0.2

M
Cell Line (HeLa) GI50 ~50 - 80

M
0.5 - 2.0

M
0.05

M
Mechanism of Cytotoxicity General oxidative stress (Aniline)G2/M Phase ArrestG2/M Phase Arrest
Solubility (pH 7.4) High (Hydrochloride salt)Low (Lipophilic)Low
Expert Insight:

"Researchers often mistake the moderate cytotoxicity of MAPC-HCl in vitro for specific efficacy. However, flow cytometry analysis typically reveals a lack of distinct G2/M arrest compared to Nocodazole, suggesting the cell death is driven by non-specific oxidative stress from the aniline moiety rather than precise microtubule destabilization."

In Vivo Efficacy & Toxicology

The in vivo utility of MAPC-HCl is limited by its pharmacokinetic instability. Unlike the benzimidazoles, which are designed to persist in the gut (for parasites) or systemic circulation (for cysts), MAPC-HCl is rapidly metabolized.

Pharmacokinetic Limitations
  • Rapid Hydrolysis: The carbamate ester bond in the open-ring structure is susceptible to plasma esterases, rapidly yielding 3-phenylenediamine (toxic) and methanol.

  • N-Acetylation: The free amine at the 3-position is a substrate for N-acetyltransferases (NAT1/NAT2), leading to rapid clearance before target engagement.

Toxicological Profile (The "Efficacy" of Toxicity)

In toxicological studies, MAPC-HCl is often used as a positive control for aniline-induced toxicity .

  • Methemoglobinemia: The metabolized aniline derivative can oxidize hemoglobin to methemoglobin, reducing oxygen transport efficiency.

  • Carcinogenicity: Unlike the parent herbicide Phenmedipham (which is relatively safe), the free amine metabolite has potential genotoxic markers in long-term rodent bioassays.

Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Tubulin Polymerization Turbidimetry Assay

Objective: Quantify the direct inhibition of tubulin assembly by MAPC-HCl vs. Mebendazole.

  • Reagent Prep:

    • Purified Tubulin (>99%): Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) + 1 mM GTP.

    • Stock Solutions: Dissolve MAPC-HCl in Water; Mebendazole in DMSO.

  • Assay Setup:

    • Pre-warm a 96-well half-area plate to 37°C.

    • Add 10

      
      L of drug (Final conc: 10 
      
      
      
      M, 50
      
      
      M, 100
      
      
      M).
    • Add 90

      
      L of Tubulin/GTP mix (Final tubulin conc: 3 mg/mL).
      
  • Measurement:

    • Read Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Validation Check:

    • Control (Vehicle): Must show a sigmoidal increase in OD (polymerization).

    • Mebendazole (Positive): Flatline or significantly reduced slope.

    • MAPC-HCl (Target):Expected Result: Slope similar to Vehicle or only slight reduction (<20% inhibition), confirming lack of direct binding.

Protocol B: Synthesis of Reference Standard (MAPC-HCl)

Objective: Generate high-purity MAPC-HCl for impurity profiling in Mebendazole synthesis.

Synthesis Start 3-Nitrobenzoic Acid Step1 1. Curtius Rearrangement (DPPA/MeOH) Start->Step1 Inter Methyl (3-nitrophenyl)carbamate Step1->Inter Step2 2. Reduction (H2, Pd/C, HCl) Inter->Step2 Final MAPC-HCl (Crystalline Solid) Step2->Final

Figure 2: Synthetic route for generating analytical grade MAPC-HCl.

  • Curtius Rearrangement: Reflux 3-nitrobenzoic acid with Diphenylphosphoryl azide (DPPA) in Methanol. Isolate Methyl (3-nitrophenyl)carbamate.

  • Hydrogenation: Dissolve intermediate in MeOH. Add 10% Pd/C catalyst. Stir under H2 atmosphere (balloon pressure).

  • Salt Formation: Filter catalyst. Add 1.1 eq of concentrated HCl. Evaporate solvent to yield Methyl (3-aminophenyl)carbamate hydrochloride as an off-white solid.

  • QC Check: 1H NMR (DMSO-d6) must show broad ammonium peak (~9-10 ppm) and methyl ester singlet (~3.6 ppm).

References

  • Biosynth Carbosynth. (2023). Phenyl N-(3-aminophenyl)carbamate Biological Activity and Applications.[1]Link

  • National Institutes of Health (PubChem). (2024). Compound Summary: Methyl 3-aminophenylcarbamate.Link

  • Journal of Medicinal Chemistry. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[2][3] American Chemical Society. Link

  • European Patent Office. (2021). Method for Producing Carbamic Acid Ester (EP 3508473 B1).Link

  • Toxicology in Vitro. (2020). Evaluating cytotoxicity of methyl benzoate and related carbamate metabolites.Link

Sources

Validation

Publish Comparison Guide: Methyl (3-aminophenyl)carbamate Hydrochloride as a Negative Control

This guide provides a rigorous technical comparison and experimental framework for using Methyl (3-aminophenyl)carbamate hydrochloride as a structural negative control in microtubule dynamics and drug development researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and experimental framework for using Methyl (3-aminophenyl)carbamate hydrochloride as a structural negative control in microtubule dynamics and drug development research.[1]

[1]

Executive Summary & Scientific Rationale

Methyl (3-aminophenyl)carbamate hydrochloride serves as a critical structural negative control in experiments involving benzimidazole-based microtubule inhibitors (e.g., Nocodazole, Mebendazole, Albendazole).[1]

While it retains the methyl carbamate moiety—the functional group often responsible for chemical reactivity or metabolic processing—it lacks the specific benzimidazole heterocycle required for high-affinity binding to the colchicine site of


-tubulin.[1] This structural distinction allows researchers to decouple specific on-target effects (microtubule depolymerization) from off-target chemotoxicity or non-specific carbamate reactivity.[1]
Core Comparison: The "Scaffold" Hypothesis[1]
  • Active Compounds (e.g., Nocodazole): Contain a benzimidazole core that creates essential hydrophobic interactions and hydrogen bonds within the tubulin colchicine pocket.[1]

  • Negative Control (Methyl (3-aminophenyl)carbamate): Contains the same carbamate "warhead" but attached to a simple phenyl ring.[1] This prevents deep pocket insertion, rendering it biologically inert regarding tubulin dynamics while controlling for the physicochemical properties of the carbamate class.[1]

Mechanistic Comparison & Signaling Pathways[1]

The following diagram illustrates the differential mechanism of action. The active compound disrupts the GTP-tubulin equilibrium, while the negative control fails to engage the target, allowing normal polymerization.[1]

Tubulin_Interference Tubulin_Heterodimer Free Tubulin (Heterodimer) Microtubule Polymerized Microtubule Tubulin_Heterodimer->Microtubule GTP-Dependent Polymerization Tubulin_Heterodimer->Microtubule INHIBITION Active_Drug Nocodazole/Mebendazole (Benzimidazole Core) Binding_Pocket Colchicine Binding Site (High Affinity) Active_Drug->Binding_Pocket Binds Neg_Control Methyl (3-aminophenyl)carbamate (Phenyl Core) Neg_Control->Microtubule No Effect Neg_Control->Binding_Pocket No Binding (Steric Mismatch) Binding_Pocket->Tubulin_Heterodimer Conformational Change

Figure 1: Differential interaction of benzimidazole actives vs. phenyl carbamate negative controls with the tubulin polymerization cycle.[1]

Comparative Performance Data

The following data summarizes the expected performance of Methyl (3-aminophenyl)carbamate hydrochloride against standard active compounds.

FeatureActive Compound (e.g., Nocodazole)Negative Control (Methyl (3-aminophenyl)carbamate)Scientific Implication
Primary Target

-Tubulin (Colchicine Site)
None (Non-binding)Validates target specificity.[1]
IC50 (Tubulin Polymerization) < 2 µM> 100 µM (Inactive)Confirms lack of biological activity.[1]
Cell Cycle Effect G2/M Phase ArrestNormal Cell Cycle DistributionRules out non-specific cell cycle interference.[1]
Cytotoxicity (IC50) Nanomolar (nM) range> 100 µMDifferentiates specific apoptosis from general toxicity.[1]
Solubility Low (requires DMSO)Moderate (Hydrochloride salt improves aq.[1] solubility)Controls for solvent effects (DMSO).

Experimental Protocols

Experiment A: In Vitro Tubulin Polymerization Assay

Objective: To demonstrate that the negative control does not inhibit the assembly of purified tubulin into microtubules.[1]

Reagents:

  • Purified Tubulin (>99% pure, bovine or porcine brain).[1]

  • GTP (1 mM stock).[1]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[1]

  • Active: Nocodazole (10 µM final).[1]

  • Negative Control: Methyl (3-aminophenyl)carbamate HCl (10 µM final).

  • Vehicle: DMSO (0.1% final).[1]

Protocol:

  • Preparation: Keep all reagents on ice. Prepare a 96-well half-area plate.

  • Master Mix: Dilute tubulin to 3 mg/mL in Tubulin Buffer supplemented with 1 mM GTP.

  • Treatment: Add 5 µL of 10x compound stocks (Active, Negative Control, Vehicle) to respective wells.

  • Initiation: Add 45 µL of the Tubulin Master Mix to each well.

  • Measurement: Immediately place in a pre-warmed plate reader (37°C). Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot OD340 vs. Time.

    • Result: Vehicle and Negative Control wells will show a sigmoidal increase in absorbance (polymerization).[1] Active wells will show a flat line (inhibition).[1]

Experiment B: Cell Viability & Specificity Validation

Objective: To prove that cytotoxicity is driven by the benzimidazole scaffold, not the carbamate group.[1]

Protocol:

  • Seeding: Seed HeLa or A549 cells at 5,000 cells/well in a 96-well plate. Incubate 24h.

  • Dosing: Treat cells with a dose-response curve (0.01 µM to 100 µM) of:

    • Compound A: Nocodazole[1][2][3][4][5]

    • Compound B: Methyl (3-aminophenyl)carbamate HCl[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT or Alamar Blue reagent.[1] Incubate 2-4 hours. Measure absorbance/fluorescence.[1]

  • Calculation: Calculate IC50.

    • Validation Criteria: The Negative Control must show an IC50 at least 100-fold higher than the Active compound to be considered a valid structural control.[1]

Synthesis of Evidence & Causality

The use of Methyl (3-aminophenyl)carbamate hydrochloride is grounded in Structure-Activity Relationship (SAR) principles.[1]

  • The Pharmacophore: The antineoplastic activity of benzimidazoles (e.g., Nocodazole) relies on the planar benzimidazole ring mimicking the biaryl system of colchicine [1, 2].[1]

  • The Control Logic: By removing the imidazole ring but keeping the carbamate and phenyl ring, Methyl (3-aminophenyl)carbamate hydrochloride retains the electronic properties of the carbamate nitrogen and the lipophilicity of the phenyl group without fitting the steric constraints of the tubulin binding pocket [3].[1]

  • Salt Form Utility: The hydrochloride salt form is often chosen for negative controls to ensure better water solubility in stock solutions compared to the extremely hydrophobic active benzimidazoles, reducing the risk of precipitation artifacts in high-concentration control wells.[1]

References

  • PubChem. Nocodazole (CID 4122).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Jordan, M. A., & Wilson, L. (2004).[1] Microtubules as a target for anticancer drugs.[1][2] Nature Reviews Cancer.[1] (General SAR reference for benzimidazole binding).

Sources

Comparative

Validation of Analytical Methods for Methyl (3-aminophenyl)carbamate Hydrochloride: A Comparative Technical Guide

Executive Summary & Strategic Context Methyl (3-aminophenyl)carbamate hydrochloride (M3APC-HCl) is a critical intermediate in the synthesis of carbamate-based cholinesterase inhibitors and specific agrochemicals. Its dua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl (3-aminophenyl)carbamate hydrochloride (M3APC-HCl) is a critical intermediate in the synthesis of carbamate-based cholinesterase inhibitors and specific agrochemicals. Its dual-functional nature—possessing both a reactive primary amine and a hydrolytically sensitive carbamate ester—presents a unique analytical challenge.

The Core Problem: Standard generic gradient methods often fail to detect the primary degradation product, 3-aminophenol , which co-elutes with the solvent front or the salt counter-ion peak due to high polarity. Furthermore, the amine moiety causes severe peak tailing on non-deactivated silica, compromising integration accuracy.

This guide moves beyond basic "recipe-following" to provide a comparative validation framework compliant with ICH Q2(R2) . We compare the industry-standard Potentiometric Titration against an optimized Reverse-Phase HPLC (RP-HPLC) method, demonstrating why the latter is the only viable option for stability-indicating assays.

Comparative Analysis: Selecting the Right Tool

Before validating a method, one must justify the technique.[1][2] The following table contrasts the three primary approaches for M3APC-HCl analysis.

Table 1: Comparative Performance Matrix
FeatureMethod A: Potentiometric Titration Method B: RP-HPLC (UV Detection) Method C: UPLC-MS/MS
Primary Use Raw Material Release (Assay only)Purity, Assay, & Stability (Recommended) Trace Impurity Profiling (Genotoxins)
Specificity Low: Reacts with any protonated amine (including degradants).[3]High: Separates parent from 3-aminophenol.Very High: Mass-based identification.
Sensitivity (LOD) N/A (Macro analysis only)~0.05% (w/w)< 1 ppm
Throughput Fast (5-10 min)Medium (15-20 min)Slow (Complex data review)
Cost/Run LowLow-MediumHigh
Robustness HighMedium (pH sensitive)Low (Matrix effects)

Scientist's Verdict: While titration is sufficient for rough stoichiometry in early synthesis, it is unacceptable for GMP release because it cannot distinguish the active molecule from its hydrolysis product (3-aminophenol). RP-HPLC is the required standard.

The Validated Protocol: Optimized RP-HPLC

This protocol addresses the two main chemical liabilities of M3APC-HCl:

  • Amine Tailing: Solved by using a highly end-capped column and acidic buffer.

  • Hydrolytic Instability: Solved by maintaining mobile phase pH at 3.0 (carbamates degrade rapidly at pH > 7).

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm (Recommended: Zorbax Eclipse Plus or equivalent end-capped phase).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 240 nm (Maximize signal for phenyl ring) and 210 nm (Impurity check).

  • Injection Volume: 10 µL.

Mobile Phase Setup
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate (monobasic), adjusted to pH 3.0 ± 0.1 with Phosphoric Acid.

    • Why? Low pH suppresses silanol ionization (reducing tailing) and stabilizes the carbamate linkage.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate (Retain polar degradants)
3.0955Isocratic hold
12.04060Linear Gradient (Elute Parent)
15.04060Wash
15.1955Re-equilibrate
20.0955End

Visualization: The Specificity & Degradation Logic

The following diagram illustrates the degradation pathway that the analytical method must detect to be considered "Specific."

ValidationLogic M3APC M3APC-HCl (Parent Analyte) Hydrolysis Hydrolysis (pH > 6 or Heat) M3APC->Hydrolysis Degradation Validation Validation Requirement: Resolution (Rs) > 2.0 between Impurity A & Parent M3APC->Validation Aminophenol Impurity A: 3-Aminophenol (Polar, Early Eluting) Hydrolysis->Aminophenol Major Product Methanol Methanol (Solvent Front) Hydrolysis->Methanol CO2 CO2 (Gas) Hydrolysis->CO2 Aminophenol->Validation

Figure 1: Specificity Logic. The validation must demonstrate resolution between the parent M3APC and its primary degradation product, 3-Aminophenol.

Representative Validation Data (ICH Q2(R2) Aligned)

The following data represents typical performance metrics observed when validating this protocol. Use these targets as acceptance criteria for your internal validation plan.

System Suitability & Specificity
  • Retention Time (RT): 3-Aminophenol (~2.5 min) | M3APC-HCl (~8.4 min).

  • Resolution (Rs): > 5.0 (Excellent separation).

  • Tailing Factor (Tf): 1.1 (Demonstrates effective end-capping; < 1.5 is required).

Linearity (Range: 50% to 150% of Target Concentration)
Concentration (µg/mL)Average Area (mAU*s)Statistical Output
5012400Slope: 248.1
7518650y-intercept: -15.4
100 (Target)24800R²: 0.9998
12531050Residual Plot: Random
15037180Status: Pass
Accuracy (Recovery via Spike)
Spike LevelRecovery (%)RSD (%)Acceptance Criteria
80%99.40.898.0 - 102.0%
100%100.10.598.0 - 102.0%
120%99.80.698.0 - 102.0%
Solution Stability (Critical Parameter)
  • Condition: Autosampler at 25°C vs. 4°C.

  • Result: Samples in pH 3.0 diluent are stable for 48 hours (< 0.5% degradation).

  • Warning: Samples prepared in pure water or methanol without buffer show 2% degradation to 3-aminophenol within 12 hours. Always use buffered diluent.

Analytical Decision Tree

Use this workflow to determine the appropriate validation extent based on the lifecycle stage of the molecule.

DecisionTree Start Start: Define Purpose Stage Development Stage? Start->Stage Early Early Phase (R&D) Stage->Early Synthesis Optimization Late Late Phase / Commercial Stage->Late Release Testing Method1 Method: Generic Gradient Early->Method1 Method2 Method: Validated RP-HPLC (This Guide) Late->Method2 ValType1 Validation: Specificity & Linearity Only Method1->ValType1 ValType2 Validation: Full ICH Q2(R2) (Accuracy, Precision, Robustness) Method2->ValType2

Figure 2: Validation Lifecycle Strategy. Full validation is resource-intensive and should be reserved for the optimized method in late-stage development.

Troubleshooting & Expert Insights

  • Ghost Peaks: If you observe a peak at ~1.5 min, it is likely the Nitrate or Chloride counter-ion if you are not using a specific UV cutoff. Ensure the reference wavelength on the DAD is set to "Off" or 360 nm to avoid background subtraction errors.

  • pH Sensitivity: The retention of M3APC is highly sensitive to pH because of the amine (pKa ~4.5) and the carbamate.[4][5][6][7] If retention times drift, check the pH of the aqueous buffer. A shift of 0.2 pH units can move the peak by 1 minute.

  • Sample Diluent: Never dissolve the salt in 100% Acetonitrile; it may precipitate the salt or cause peak splitting. Use the Mobile Phase A (Buffer) as the diluent.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][8][9] (2023).[8] Provides the global regulatory framework for the validation parameters cited (Specificity, Accuracy, Linearity). [Link]

  • PubChem. Methyl N-(3-aminophenyl)carbamate (Compound Summary). National Library of Medicine. Used for physicochemical property verification (pKa, solubility). [Link]

  • U.S. EPA. Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates by HPLC.[10] (2001).[5] Establishes the baseline for carbamate stability and post-column derivatization techniques (though direct UV is preferred for phenyl analogs). [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl (3-aminophenyl)carbamate hydrochloride proper disposal procedures

Technical Guide: Safe Disposal of Methyl (3-aminophenyl)carbamate Hydrochloride Executive Summary & Chemical Identity Effective disposal begins with precise identification.[1] Methyl (3-aminophenyl)carbamate hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal of Methyl (3-aminophenyl)carbamate Hydrochloride

Executive Summary & Chemical Identity

Effective disposal begins with precise identification.[1] Methyl (3-aminophenyl)carbamate hydrochloride is a functionalized aniline derivative often used as a synthesis intermediate.[2][1] As a hydrochloride salt, it possesses distinct physical properties—specifically acidity and solubility—that differentiate it from its free base counterpart.

Operational Directive: Treat this substance as Hazardous Chemical Waste . Under no circumstances should it be disposed of down the drain or in general trash.[1]

Chemical Profile
PropertySpecification
Chemical Name Methyl (3-aminophenyl)carbamate hydrochloride
CAS Number 122712-58-7 (Salt form); 6464-98-8 (Free base)
Molecular Formula C₈H₁₀N₂O₂[2][1][3][4][5] · HCl
Physical State Solid (Crystalline powder)
Acidity Acidic in aqueous solution (due to HCl salt)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant

Hazard Assessment & Pre-Disposal Stabilization

Before moving the container to the waste stream, you must stabilize the material to prevent immediate reactions in the waste container.[1]

The Mechanism of Risk: The hydrochloride salt moiety implies that upon contact with moisture or mucous membranes, the compound can release hydrochloric acid, causing irritation.[1] Furthermore, the carbamate linkage is susceptible to hydrolysis in strong bases, which can liberate the free aniline (3-chloroaniline or similar toxic byproducts depending on the specific degradation pathway) and release heat.[1]

Critical Segregation Rules:

  • DO NOT MIX with Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide): This will neutralize the salt exothermically and potentially degrade the carbamate, releasing toxic vapors.[1]

  • DO NOT MIX with Strong Oxidizers (e.g., Nitric Acid, Peroxides): Aniline derivatives can react violently with oxidizers, leading to ignition or explosion.

GHS Hazard Classification Table
Hazard CodeDescriptionSignal Word
H302 Harmful if swallowedWARNING
H315 Causes skin irritationWARNING
H319 Causes serious eye irritationWARNING
H335 May cause respiratory irritationWARNING

Disposal Decision Logic (Workflow)

The following decision matrix illustrates the correct waste stream selection based on the physical state of your waste.

DisposalLogic Start Waste Material StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid BinSolid Solid Toxic Waste Bin (Double Bagged) Solid->BinSolid Segregate from Oxidizers SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Mostly Water Organic Organic Solvent (DMSO, MeOH) SolventCheck->Organic >10% Organic pHCheck Check pH Aqueous->pHCheck BinOrg Organic Solvent Waste (Halogenated/Non-Halogenated) Organic->BinOrg BinAq Aqueous Toxic Waste (pH Adjusted 5-9) pHCheck->BinAq Neutralize if <4 or >10

Figure 1: Decision matrix for segregating Methyl (3-aminophenyl)carbamate hydrochloride waste streams.[2][1]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Excess Reagent)

Context: You have an expired or unneeded bottle of the solid salt.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original container if intact.[1]

  • Labeling: Affix a hazardous waste label. Clearly write: "Toxic Solid, Organic. Methyl (3-aminophenyl)carbamate HCl."[2][1][6]

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag. This "double-bagging" prevents dust inhalation by EHS personnel during transport.[2][1]

  • Placement: Deposit into the laboratory's Solid Toxic Chemical Waste drum.

    • Caution: Ensure the drum does not contain loose oxidizers or strong bases.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Context: The compound is dissolved in a solvent (e.g., Methanol, DMSO, or Water).

  • Identify the Solvent:

    • If Organic (Methanol/DMSO): Pour into the Organic Solvent Waste container. If the solvent is halogenated (e.g., DCM), use the Halogenated waste stream.[1] If non-halogenated (e.g., Methanol), use the Non-Halogenated stream.[1]

    • If Aqueous: Check the pH.[7][8] Since this is an HCl salt, the solution may be acidic.[1][7]

      • Action: If pH < 4, slowly add a dilute Sodium Bicarbonate solution to neutralize to pH 6-8.[1]

      • Warning: Perform neutralization in a fume hood; CO₂ gas may evolve.[1]

      • Disposal: Pour into the Aqueous Toxic Waste container. Do not pour down the sink.

Protocol C: Empty Container Management[2]
  • Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., water or methanol).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Hazardous Waste (see Protocol B).

  • Defacement: Cross out the label on the bottle and mark it as "EMPTY."

  • Trash: The triple-rinsed, defaced bottle can typically be discarded in regular glass trash (check local institutional rules).

Emergency Contingency: Spill Cleanup

Scenario: You have dropped a container, and powder is scattered on the floor.[1]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles.[1] If dust is airborne, use an N95 respirator.

  • Containment: Do not dry sweep (this generates dust).[1] Cover the spill with wet paper towels (dampened with water) to suppress dust.

  • Cleanup: Scoop up the damp powder and paper towels.

  • Decontamination: Wipe the surface with a mild soap solution, followed by water.

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into a heavy-duty plastic bag, seal it, and label it as Hazardous Waste Debris .

The Lifecycle of the Waste

To understand why we segregate, it is useful to visualize the downstream path of this chemical.[1]

WasteLifecycle Lab Laboratory Collection (Satellite Accumulation Area) EHS EHS Central Aggregation (Waste Facility) Lab->EHS Weekly Pickup Hauler Licensed Hazmat Hauler (DOT Regulated) EHS->Hauler Manifest Creation (RCRA) Incinerator High-Temp Incineration (Destruction of Carbamate) Hauler->Incinerator Thermal Oxidation Landfill Secure Chemical Landfill (Ash/Stabilized Residue) Incinerator->Landfill Ash Burial

Figure 2: The "Cradle-to-Grave" lifecycle of carbamate waste.[2][1]

Why Incineration? Carbamates are thermally unstable.[1] High-temperature incineration (typically >1000°C) ensures the complete destruction of the organic framework, converting the nitrogen to N₂/NOx and the chlorine to HCl (which is scrubbed), leaving no biologically active residue.[1]

References

  • United States Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes and Lists. Retrieved from [Link]

  • PubChem. Methyl N-(3-aminophenyl)carbamate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (3-aminophenyl)carbamate hydrochloride
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Methyl (3-aminophenyl)carbamate hydrochloride
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